molecular formula C9H16N2O3 B1287407 tert-Butyl 3-carbamoylazetidine-1-carboxylate CAS No. 486415-29-6

tert-Butyl 3-carbamoylazetidine-1-carboxylate

Cat. No.: B1287407
CAS No.: 486415-29-6
M. Wt: 200.23 g/mol
InChI Key: AGMQPVHOELDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-carbamoylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-carbamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQPVHOELDCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612190
Record name tert-Butyl 3-carbamoylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486415-29-6
Record name tert-Butyl 3-carbamoylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-carbamoylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more traditional ring systems, enabling the exploration of novel chemical space. The incorporation of azetidine rings into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, as well as enhanced target affinity and selectivity.

tert-Butyl 3-carbamoylazetidine-1-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of the carbamoyl group provides a valuable handle for further chemical elaboration, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and insights into the rationale behind the chosen methodologies.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been established for the efficient synthesis of this compound. The choice between these routes may be dictated by the availability of starting materials, scalability requirements, and the specific expertise of the research team.

Route 1 commences with the commercially available 1-Boc-azetidine-3-carboxylic acid, converting the carboxylic acid moiety to the primary amide in a single, high-yielding step. This approach is often favored for its directness and simplicity.

Route 2 employs a "protecting group" strategy, starting with the synthesis of the parent 3-azetidinecarboxamide, which is subsequently protected with a Boc group to yield the final product. This route can be advantageous if 3-azetidinecarboxamide or a suitable precursor is readily available or can be synthesized in-house cost-effectively.

retrosynthesis cluster_route1 Route 1 cluster_route2 Route 2 target This compound route1_start 1-Boc-azetidine-3-carboxylic acid route1_step1 Amidation route1_start->route1_step1 Coupling Agent, Ammonia Source route1_step1->target route2_start 3-Azetidinecarboxamide (or precursor) route2_step1 Boc Protection route2_start->route2_step1 Boc2O, Base route2_step1->target

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Amidation of 1-Boc-azetidine-3-carboxylic acid

This route is arguably the more straightforward of the two, leveraging the readily available starting material, 1-Boc-azetidine-3-carboxylic acid. The core of this synthesis is the efficient conversion of a carboxylic acid to a primary amide.

Causality Behind Experimental Choices

The direct reaction between a carboxylic acid and ammonia to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. This is typically achieved using a peptide coupling reagent.

Choice of Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent.[1] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by ammonia. The use of HATU often leads to high yields and minimal side product formation.[2]

Ammonia Source: A solution of ammonia in an organic solvent, such as methanol or dioxane, is a convenient and effective source of the amine nucleophile.

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hexafluorophosphate salt of HATU and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of this compound from 1-Boc-azetidine-3-carboxylic acid

Route1_Workflow start 1-Boc-azetidine-3-carboxylic acid in an aprotic solvent (e.g., DMF) step1 Cool to 0 °C start->step1 step2 Add DIPEA and HATU step1->step2 step3 Stir for 15-30 minutes (Activation) step2->step3 step4 Add ammonia solution (e.g., 7N in MeOH) step3->step4 step5 Warm to room temperature and stir overnight step4->step5 step6 Aqueous work-up (e.g., dilute with water, extract with EtOAc) step5->step6 step7 Purification (e.g., column chromatography) step6->step7 end_product This compound step7->end_product

Figure 2: Workflow for the amidation of 1-Boc-azetidine-3-carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1-Boc-azetidine-3-carboxylic acid201.225.0 g24.8
HATU380.2311.3 g29.8
Diisopropylethylamine (DIPEA)129.248.7 mL49.6
Ammonia (7N solution in MeOH)17.03~10.6 mL~74.4
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl acetate (EtOAc)88.11As needed-
Saturated aqueous NaHCO₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a stirred solution of 1-Boc-azetidine-3-carboxylic acid (5.0 g, 24.8 mmol) in anhydrous N,N-dimethylformamide (100 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (8.7 mL, 49.6 mmol).

  • Add HATU (11.3 g, 29.8 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete activation of the carboxylic acid.

  • Slowly add a 7N solution of ammonia in methanol (~10.6 mL, ~74.4 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Route 2: Boc Protection of 3-Azetidinecarboxamide

This alternative route involves the initial synthesis of the unprotected 3-azetidinecarboxamide, followed by the introduction of the Boc protecting group onto the azetidine nitrogen.

Synthesis of 3-Azetidinecarboxamide Hydrochloride

A common precursor for this route is 3-cyanoazetidine hydrochloride, which can be synthesized from commercially available starting materials. The nitrile can then be hydrolyzed to the primary amide.

Causality Behind Experimental Choices:

Hydrolysis of the Nitrile: The conversion of a nitrile to a primary amide can be achieved under either acidic or basic conditions. However, stopping the reaction at the amide stage without further hydrolysis to the carboxylic acid can be challenging.[2] Milder conditions are generally preferred. A common method involves the use of an alkaline solution of hydrogen peroxide.[4]

Boc Protection of 3-Azetidinecarboxamide Hydrochloride

Once 3-azetidinecarboxamide hydrochloride is obtained, the Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O).

Causality Behind Experimental Choices:

Base: The reaction requires a base to neutralize the hydrochloride salt of the starting material and to scavenge the acidic byproducts of the reaction. Triethylamine is a common and effective choice.

Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used for this transformation.

Experimental Protocol: Synthesis of this compound from 3-Azetidinecarboxamide Hydrochloride

Route2_Workflow start 3-Azetidinecarboxamide Hydrochloride in an aprotic solvent (e.g., DCM) step1 Add Triethylamine (TEA) start->step1 step2 Add Di-tert-butyl dicarbonate (Boc₂O) step1->step2 step3 Stir at room temperature for 12-16 hours step2->step3 step4 Aqueous work-up (e.g., wash with dilute HCl, NaHCO₃, and brine) step3->step4 step5 Purification (e.g., column chromatography) step4->step5 end_product This compound step5->end_product

Figure 3: Workflow for the Boc protection of 3-azetidinecarboxamide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3-Azetidinecarboxamide Hydrochloride136.573.0 g22.0
Di-tert-butyl dicarbonate (Boc₂O)218.255.2 g24.2
Triethylamine (TEA)101.196.2 mL44.0
Dichloromethane (DCM)84.93100 mL-
1M Hydrochloric acid (HCl)-As needed-
Saturated aqueous NaHCO₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a suspension of 3-azetidinecarboxamide hydrochloride (3.0 g, 22.0 mmol) in dichloromethane (100 mL) at room temperature, add triethylamine (6.2 mL, 44.0 mmol).

  • Stir the mixture for 15 minutes, then add di-tert-butyl dicarbonate (5.2 g, 24.2 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Amidation of 1-Boc-azetidine-3-carboxylic acidRoute 2: Boc Protection of 3-Azetidinecarboxamide
Starting Material Availability 1-Boc-azetidine-3-carboxylic acid is commercially available but can be expensive.3-Azetidinecarboxamide hydrochloride may require in-house synthesis, but precursors are often more affordable.
Number of Steps Fewer steps if starting from the Boc-protected acid.More steps if 3-azetidinecarboxamide needs to be synthesized first.
Reagents Utilizes peptide coupling reagents (e.g., HATU), which can be costly.Employs more common and less expensive reagents (e.g., Boc₂O, TEA).
Scalability Generally scalable, but the cost of the coupling reagent may be a factor on a large scale.Potentially more cost-effective for large-scale synthesis if the starting material is prepared efficiently.
Overall Yield Typically high-yielding for the amidation step.Yields for the Boc protection are generally good, but the overall yield depends on the efficiency of the preceding steps.

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer reliable and reproducible methods for the preparation of this compound. The choice of the optimal route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

The continued importance of the azetidine scaffold in drug discovery will undoubtedly drive further innovation in the synthesis of key building blocks like this compound. Future research may focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel functionalization strategies for the azetidine ring.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Khatri, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 6(2), 133-144. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Carpino, L. A. (1966). Carbazic acid, tert-butyl ester. Organic Syntheses, 46, 15. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Retrieved from [Link]

  • Zhang, G., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(5), 1261-1265. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15694. Retrieved from [Link]

  • Chanda, A., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3585-3588. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery due to their unique structural and physicochemical properties.[1] Their inherent ring strain and three-dimensional character offer a distinct advantage over more traditional, linear, or larger cyclic scaffolds. The incorporation of an azetidine motif can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property space.[1]

tert-Butyl 3-carbamoylazetidine-1-carboxylate, featuring a Boc-protected nitrogen and a carboxamide group at the 3-position, represents a versatile intermediate for introducing the azetidine core into more complex molecules. The carbamoyl group can participate in hydrogen bonding interactions, a critical feature for molecular recognition at biological targets, while the Boc protecting group allows for selective deprotection and further functionalization of the azetidine nitrogen. The azetidine-3-carboxamide substructure is particularly relevant in the design of inhibitors for enzymes such as Signal Transducer and Activator of Transcription 3 (STAT3), where it can serve as a key pharmacophoric element.[2][3][4]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound, based on its PubChem entry and computational predictions, is provided in the table below.[5]

PropertyValueSource
PubChem CID 21307329[5]
Molecular Formula C₉H₁₆N₂O₃[5]
Molecular Weight 200.24 g/mol [5]
Monoisotopic Mass 200.11609 Da[5]
XLogP3-AA (Predicted) -0.2[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 75.4 Ų[5]
SMILES CC(C)(C)OC(=O)N1CC(C1)C(=O)N[5]
InChI InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)[5]

Synthesis and Characterization

While a direct, published synthesis for this compound is not readily found, a robust synthetic strategy can be devised from commercially available precursors. The most logical and efficient pathway involves the controlled hydrolysis of the corresponding nitrile, tert-butyl 3-cyanoazetidine-1-carboxylate. This method is often preferred in industrial settings for its high yield and selectivity.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Hydrolysis A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate A->B NH₄Cl, NaCN Methanol/Water C tert-Butyl 3-cyanoazetidine-1-carboxylate D This compound C->D H₂O₂, Base (e.g., K₂CO₃) DMSO

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-cyanoazetidine-1-carboxylate from tert-Butyl 3-oxoazetidine-1-carboxylate

This procedure is adapted from established methods for the Strecker synthesis on related ketones.[6]

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v), add ammonium chloride (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature is maintained below 25 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-cyanoazetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Nitrile Hydrolysis

This protocol utilizes a mild and effective method for converting nitriles to primary amides.

  • Dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (0.2 equivalents) to the solution.

  • Slowly add hydrogen peroxide (30% aqueous solution, 3-5 equivalents) dropwise, maintaining the reaction temperature between 20-30 °C with cooling.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Expected Analytical Characterization

The structural confirmation of the final product would rely on a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR The spectrum is expected to show a singlet for the tert-butyl protons at ~1.4 ppm. The azetidine ring protons would appear as multiplets in the range of 3.5-4.5 ppm. The amide protons (NH₂) would likely appear as two broad singlets between 5.5 and 7.5 ppm.
¹³C NMR Characteristic signals would include the carbonyl of the carbamate at ~156 ppm, the carbonyl of the amide at ~175 ppm, the quaternary carbon of the tert-butyl group at ~80 ppm, and the methyl carbons of the tert-butyl group at ~28 ppm. The azetidine ring carbons would resonate in the range of 35-55 ppm.
Mass Spectrometry (ESI-MS) The positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 201.12. Adducts with sodium [M+Na]⁺ at m/z 223.10 may also be observed.[5]
HPLC Purity would be assessed using reverse-phase HPLC. The compound is expected to be more polar than its nitrile precursor.

Applications in Drug Discovery and Development

The azetidine-3-carboxamide moiety is a valuable pharmacophore in drug design. Its rigid structure helps to lock in a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

Role as a Bioisostere

The azetidine ring can be considered a bioisostere for other cyclic and acyclic structures. Its unique vectoral projection of substituents from the four-membered ring can present functional groups to a target protein in a spatially distinct manner compared to more common five- or six-membered rings. This can be exploited to optimize ligand-receptor interactions.

Application in STAT3 Inhibitor Design

Aberrant STAT3 signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][4] Several potent STAT3 inhibitors incorporate an azetidine-2-carboxamide scaffold.[2][3][4] By analogy, this compound serves as a crucial building block for novel 3-substituted azetidine carboxamides. The carboxamide group can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and engaging in key interactions within the STAT3 SH2 domain.

G A This compound B Boc Deprotection A->B e.g., TFA C N-Functionalization B->C Coupling with various R groups D Diverse Library of Azetidine-3-carboxamides C->D E Screening for STAT3 Inhibition D->E

Caption: Workflow for generating a library of STAT3 inhibitors.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. While specific toxicity data for the target compound is not available, general guidelines for handling azetidine derivatives should be followed.[7][8]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood, especially when working with volatile reagents or during reactions that may produce fumes.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important, albeit not widely cataloged, building block for medicinal chemistry. Its synthesis from readily available starting materials is achievable through established chemical transformations. The resulting azetidine-3-carboxamide scaffold holds significant potential for the development of novel therapeutics, particularly in the area of oncology with the design of STAT3 inhibitors. This guide provides the necessary foundational knowledge for researchers and drug development professionals to synthesize, characterize, and effectively utilize this versatile compound in their research endeavors.

References

  • PubChem. This compound. PubChem CID 21307329. [Link]

  • National Center for Biotechnology Information. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]

  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Supporting Information. [Link]

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • National Institutes of Health. Oxidative allene amination for the synthesis of azetidin-3-ones. [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]

  • PubMed. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • MDPI. tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate. [Link]

  • ResearchGate. ¹H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl₃. [Link]

Sources

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The small, strained ring of the azetidine nucleus has emerged as a privileged scaffold in modern medicinal chemistry, imparting unique three-dimensional character and advantageous physicochemical properties to bioactive molecules.[1][2] Within this important class of building blocks, tert-Butyl 3-carbamoylazetidine-1-carboxylate stands out as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. This technical guide delves into the discovery and origin of this versatile compound, providing a comprehensive overview of its synthesis and the chemical principles that underpin its preparation.

The Rise of the Azetidine Moiety: A Historical Perspective

The journey of azetidines in chemistry began in the late 19th century, though for many years they were regarded as mere chemical curiosities due to the inherent strain of the four-membered ring. A significant turning point came with the discovery of naturally occurring azetidine-2-carboxylic acid, which hinted at the biological relevance of this heterocyclic system. Over the decades, advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, paving the way for their exploration in drug discovery.[1][2] The incorporation of the azetidine motif has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity of drug candidates.[1][2]

The Emergence of this compound

While a definitive seminal publication detailing the "discovery" of this compound is not readily apparent in the public domain, its origin is intrinsically linked to the broader development and exploration of functionalized azetidines as pharmaceutical intermediates. The appearance of its key precursors, such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) and 1-Boc-3-cyanoazetidine (CAS 142253-54-1), in the chemical literature and patent landscape from the early 1990s onwards, suggests its synthesis and utility were established during this period as part of the growing interest in azetidine-based scaffolds.

The development of this specific molecule was likely driven by the need for a conformationally constrained beta-amino acid surrogate with a protected nitrogen and a primary amide functional group. The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group, stable under a wide range of reaction conditions but readily removable under acidic conditions.[3] The 3-carbamoylazetidine core provides a rigid framework that can orient substituents in a precise manner for interaction with biological targets.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound is not a singular, linear path but rather a convergence of several well-established synthetic routes that create key intermediates. The primary approaches involve the preparation of either N-Boc-azetidine-3-carboxylic acid or N-Boc-3-cyanoazetidine, which are then converted to the final product.

Pathway A: From Carboxylic Acid

This is arguably the most common and direct route. It begins with the synthesis of 1-Boc-azetidine-3-carboxylic acid, which is then subjected to amidation.

Synthesis_from_Carboxylic_Acid Azetidine3COOH Azetidine-3-carboxylic acid BocAzetidineCOOH 1-Boc-azetidine-3-carboxylic acid Azetidine3COOH->BocAzetidineCOOH Boc2O, Base Target This compound BocAzetidineCOOH->Target Amidation

Synthetic pathway from the carboxylic acid.

Step-by-Step Protocol: Amidation of 1-Boc-azetidine-3-carboxylic acid

  • Activation of the Carboxylic Acid: To a solution of 1-Boc-azetidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a coupling agent is added. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[4]

  • Ammonia Addition: Gaseous ammonia is bubbled through the reaction mixture, or a solution of ammonia in an organic solvent (e.g., methanol, dioxane) is added. Alternatively, an ammonium salt like ammonium chloride can be used in the presence of a non-nucleophilic base.[5]

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by aqueous extraction to remove byproducts and unreacted reagents, followed by purification of the crude product, typically by column chromatography or recrystallization.

Pathway B: From Nitrile

An alternative strategy involves the synthesis of 1-Boc-3-cyanoazetidine, followed by its hydrolysis to the primary amide.

Synthesis_from_Nitrile Azetidine3CN 3-Cyanoazetidine BocAzetidineCN 1-Boc-3-cyanoazetidine Azetidine3CN->BocAzetidineCN Boc2O, Base Target This compound BocAzetidineCN->Target Hydrolysis

Synthetic pathway from the nitrile.

Step-by-Step Protocol: Hydrolysis of 1-Boc-3-cyanoazetidine

The hydrolysis of a nitrile to a primary amide can be achieved under either acidic or basic conditions. Careful control of the reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

  • Acid-Catalyzed Hydrolysis: The nitrile is treated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of a limited amount of water. The reaction is typically performed at elevated temperatures.

  • Base-Catalyzed Hydrolysis: The nitrile is reacted with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. The use of a peroxide, such as hydrogen peroxide, in the presence of a base can facilitate a milder conversion to the amide.

Synthesis of Key Precursors

The efficient synthesis of this compound is highly dependent on the availability of its key precursors.

Synthesis of 1-Boc-azetidine-3-carboxylic acid

This precursor is commonly prepared by the N-Boc protection of azetidine-3-carboxylic acid.[6]

ReactantsReagentsSolventTypical YieldReference
Azetidine-3-carboxylic acidDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N)MethanolHigh[6]

Experimental Protocol:

  • Azetidine-3-carboxylic acid is dissolved in a suitable solvent such as methanol.

  • A base, typically a tertiary amine like triethylamine, is added to neutralize the carboxylic acid and facilitate the reaction.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise or as a solution.

  • The reaction is stirred at room temperature until completion.

  • The solvent is removed under reduced pressure, and the crude product is purified.

Synthesis of 1-Boc-3-cyanoazetidine

This intermediate can be prepared by the N-Boc protection of 3-cyanoazetidine.[7]

ReactantsReagentsSolventTypical YieldReference
3-Cyanoazetidine hydrochlorideDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N)DichloromethaneHigh[7]

Experimental Protocol:

  • A suspension of 3-cyanoazetidine hydrochloride in a solvent like dichloromethane is treated with a base such as triethylamine to liberate the free amine.

  • Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature.

  • Upon completion, the reaction is worked up by washing with aqueous acid and brine.

  • The organic layer is dried and concentrated to afford the product.

The Role in Drug Discovery and Development

The utility of this compound as a building block is evident from its incorporation into a variety of drug candidates. For instance, it serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases.[8][9] The rigid azetidine core helps to position other pharmacophoric groups in a defined orientation, leading to enhanced potency and selectivity. Recent studies have also explored azetidine amides as potent small-molecule inhibitors for targets such as STAT3.[10][11]

Conclusion

While the precise moment of its "discovery" may be embedded within the broader history of azetidine chemistry, the origin of this compound is clearly rooted in the strategic design of versatile building blocks for medicinal chemistry. Its synthesis, achievable through robust and scalable routes from either the corresponding carboxylic acid or nitrile, has solidified its importance in the drug discovery and development pipeline. As the demand for novel therapeutics with improved properties continues to grow, the application of this and other tailored azetidine derivatives is poised to expand, further cementing the role of this small, strained ring in shaping the future of medicine.

References

  • Brotherton-Pleiss, C. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 699–724. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01614
  • Brotherton-Pleiss, C. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8018287/
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Available at: https://www.inno-pharmchem.
  • Brovarskyi, V. et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/65968d2f592473b951c356f9
  • ChemicalBook. (2023, July 24). 1-N-Boc-3-Azetidinecarboxylic acid. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB7123126_EN.htm
  • Gao, Y. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 131. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823871/
  • Ningbo Inno Pharmchem Co., Ltd. (2024, January 5). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Available at: https://www.inno-pharmchem.com/news/the-crucial-role-of-tert-butyl-3-oxoazetidine-1-carboxylate-in-modern-pharmaceutical-synthesis-187536.html
  • Singh, R. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2299293
  • Singh, R. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38179294/
  • ChemicalBook. (2023, July 24). 1-Boc-3-azetidinone. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5282384_EN.htm
  • IndiaMART. (n.d.). Tert Butyl 3 Bromoazetidine 1 Carboxylate API Intermediate. Available at: https://www.indiamart.
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Available at: https://www.chemicalbook.com/synthesis/177947-96-5.htm
  • Butkevičius, E. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9920188/
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Available at: https://patents.google.
  • Sigma-Aldrich. (n.d.). 1-Boc-azetidine-3-carboxylic acid. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/689582
  • Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate. Available at: https://patents.google.
  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Available at: https://patents.google.
  • Aapptec. (n.d.). Boc-Azetidine-3-carboxylic acid. Available at: https://www.aapptec.com/product/boc-azetidine-3-carboxylic-acid-142253-55-2/
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • Sigma-Aldrich. (n.d.). N-Boc-Azetidine-3-carboxylic acid. Available at: https://www.sigmaaldrich.com/US/en/product/bld/bld-00108
  • ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: https://www.researchgate.net/publication/24213988_Synthesis_of_1-Boc-3-fluoroazetidine-3-carboxylic_Acid
  • Butkevičius, E. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(19), 5988. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8510107/
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
  • Sabila, P. et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 26(3), 1837–1893. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. Available at: https://www.researchgate.net/publication/230784379_Synthesis_of_Novel_S-N-Boc-3-Pyrazolylalanine-Derived_a-Amino_Acids
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: https://www.khanacademy.
  • ResearchGate. (n.d.). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Available at: https://www.researchgate.net/publication/340702174_Regioselective_One-pot_Synthesis_of_N-FmocCbz_N%27%27-Boc_Protected_Indol-3-ylmethylhydrazines
  • ChemicalBook. (2023, September 25). 1-Boc-3-Cyanoazetidine. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB8753238_EN.htm
  • Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?. Available at: https://www.reddit.com/r/OrganicChemistry/comments/t3g1r8/why_is_boc_stable_to_hydrolysis_under_basic/
  • Sigma-Aldrich. (n.d.). 1-(N-Boc)-3-cyanoazetidine. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/sx00238
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides

Sources

Synthesis of Boc-Protected Azetidine-3-Carboxamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxamide, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations behind the synthetic pathway, focusing on the critical amide bond formation step. It offers a field-proven, step-by-step protocol, discusses the rationale for reagent selection, and provides insights into process optimization and characterization, aiming to equip researchers and drug development professionals with the knowledge to confidently and efficiently synthesize this important molecule.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable properties, including improved metabolic stability, enhanced binding affinity, and favorable physicochemical characteristics such as reduced lipophilicity and improved aqueous solubility. The constrained nature of the azetidine ring can also lock a molecule into a specific, biologically active conformation.

Specifically, azetidine-3-carboxamides are of significant interest as they can serve as constrained bioisosteres of larger, more flexible amide-containing structures. The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is crucial for synthetic applications, as it prevents unwanted side reactions at the nitrogen atom during subsequent chemical transformations and can be readily removed under acidic conditions. This guide focuses on the direct and reliable synthesis of Boc-protected azetidine-3-carboxamide from its corresponding carboxylic acid.

The Core Transformation: Amide Bond Formation

The central challenge in the synthesis of Boc-protected azetidine-3-carboxamide lies in the efficient formation of the primary amide bond from 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. Direct reaction between a carboxylic acid and an amine (in this case, ammonia) to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the ammonia source.

Several classes of coupling reagents have been developed for this purpose, each with its own mechanism and advantages. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction conditions (temperature, solvent), and the need to minimize side reactions, particularly racemization if chiral centers are present.

Rationale for Reagent Selection

For the synthesis of a primary amide from a protected amino acid derivative like N-Boc-azetidine-3-carboxylic acid, a common and effective strategy involves the use of a carbodiimide coupling reagent in conjunction with an activating agent. This approach forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Carbodiimide: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an excellent choice. Its urea byproduct is water-soluble, which greatly simplifies purification through aqueous workup. This is a significant advantage over dicyclohexylcarbodiimide (DCC), which produces a urea byproduct that is often difficult to remove completely.

  • Activating Agent: 1-Hydroxybenzotriazole (HOBt) is frequently used as an additive with carbodiimides. It reacts with the O-acylisourea intermediate to form an active ester. This two-step activation minimizes side reactions and is particularly effective at suppressing racemization, although racemization is not a concern for the achiral target molecule of this guide.

  • Ammonia Source: While anhydrous ammonia gas could be used, a more convenient and equally effective laboratory source is ammonium chloride (NH₄Cl) in the presence of a non-nucleophilic base.

  • Base: A tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to deprotonate the ammonium chloride in situ, generating free ammonia as the nucleophile. DIPEA is often preferred due to its steric bulk, which reduces its nucleophilicity and minimizes potential side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is ideal for this type of coupling reaction as it can dissolve the starting materials and reagents and does not interfere with the reaction mechanism.

The overall transformation is depicted in the workflow below.

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_process Reaction Process cluster_products Products & Purification Start_Acid 1-Boc-azetidine-3-carboxylic acid Activation Carboxylic Acid Activation (Formation of Active Ester) Start_Acid->Activation Ammonia_Source Ammonium Chloride (NH4Cl) Coupling Nucleophilic Attack by Ammonia Ammonia_Source->Coupling Coupling_Reagent EDC Coupling_Reagent->Activation Activator HOBt Activator->Activation Base DIPEA Base->Coupling Activation->Coupling Crude_Product Crude Product Mixture Coupling->Crude_Product Purification Aqueous Work-up & Chromatography Crude_Product->Purification Final_Product Pure Boc-azetidine-3-carboxamide Purification->Final_Product

Caption: General workflow for the synthesis of Boc-azetidine-3-carboxamide.

Experimental Protocol: A Validated Approach

This protocol is adapted from established and reliable methods for amide bond formation, similar to those found in pharmaceutical synthesis patents. It provides a robust and reproducible procedure for the synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxamide.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
1-Boc-azetidine-3-carboxylic acid142253-55-2201.22 g/mol Starting material
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)25952-53-8191.70 g/mol Coupling reagent
1-Hydroxybenzotriazole (HOBt)2592-95-2135.13 g/mol Activating agent
Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol Ammonia source
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol Non-nucleophilic base
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, reaction solvent
Dichloromethane (DCM)75-09-284.93 g/mol For extraction
Ethyl Acetate (EtOAc)141-78-688.11 g/mol For extraction and chromatography
Saturated aqueous NaHCO₃ solution--For work-up
Brine (Saturated aqueous NaCl solution)--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-azetidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Addition of Reagents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq), ammonium chloride (NH₄Cl, 1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 80% EtOAc/Hexanes) to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxamide as a white solid.

Detailed_Protocol Start 1. Dissolve 1-Boc-azetidine-3-carboxylic acid in anhydrous DMF under N2. Add_Reagents 2. Add HOBt, EDC·HCl, NH4Cl, and DIPEA. Start->Add_Reagents Stir 3. Stir at room temperature for 12-18 hours. Add_Reagents->Stir Monitor 4. Monitor reaction by TLC or LC-MS. Stir->Monitor Workup 5. Dilute with EtOAc and perform aqueous washes (NaHCO3, H2O, Brine). Monitor->Workup Dry_Concentrate 6. Dry organic layer (MgSO4) and concentrate. Workup->Dry_Concentrate Purify 7. Purify by flash column chromatography. Dry_Concentrate->Purify Product Pure 1-(tert-butoxycarbonyl)azetidine-3-carboxamide Purify->Product

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-carbamoylazetidine-1-carboxylate, a critical step in the synthesis of various pharmaceutically active compounds. We delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, present validated, step-by-step protocols using trifluoroacetic acid (TFA), and offer expert insights into reaction optimization, work-up procedures, and safety considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of 3-Azetidinecarboxamide

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. Specifically, the 3-azetidinecarboxamide core is a key building block in the development of a wide range of therapeutic agents.[1][2] The Boc protecting group is frequently employed during the synthesis of these molecules to mask the reactive secondary amine of the azetidine ring, allowing for selective transformations at other positions.[3][4] The subsequent removal of the Boc group is a crucial final step to unveil the free amine, which is often essential for biological activity or further functionalization.

This guide focuses on the deprotection of this compound, providing a robust and reproducible methodology to obtain the desired 3-azetidinecarboxamide product in high yield and purity.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved under strong acidic conditions.[5] Trifluoroacetic acid (TFA) is the reagent of choice due to its high efficiency and the mild temperatures at which it can be employed.[5] The reaction proceeds through an acid-catalyzed elimination mechanism (E1).

The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[6][7] This initial step activates the protecting group.

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6][8]

  • Salt Formation: In the presence of excess TFA, the newly deprotected amine is protonated, forming its trifluoroacetate salt.[6][7]

It is crucial to note that the reaction should not be conducted in a closed system, as the evolution of carbon dioxide gas can lead to a pressure buildup.[3][6]

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

The following protocols have been optimized for the deprotection of this compound.

Materials and Reagents
Material/ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%VWR Chemicals
Diethyl ether, anhydrous≥99.7%EMD Millipore
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS reagentLabChem Inc.
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentBDH Chemicals
Protocol 1: Standard Deprotection with TFA in DCM

This is the most common and generally applicable method for Boc deprotection.

Experimental Workflow:

Caption: Standard workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7][9] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed (repeat 2-3 times).[7][10]

Work-up Procedures

The choice of work-up depends on the desired final product (the TFA salt or the free amine) and its physical properties.

Option A: Isolation of the TFA Salt

  • After concentrating the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

  • Add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[7]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Option B: Isolation of the Free Amine

  • After concentrating the reaction mixture, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases.[7][11]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the free amine.

Quantitative Data Summary:

ParameterRecommended Range/ValueNotes
Substrate Conc.0.1–0.2 M in DCMHigher concentrations are possible but may require more efficient stirring and cooling.
TFA Equivalents10–20 eq (or 20-50% v/v in DCM)A large excess of TFA ensures the reaction goes to completion. The rate can have a second-order dependence on acid concentration.[7][12]
Temperature0 °C to Room TemperatureInitial cooling is recommended to control any exotherm. Most deprotections proceed efficiently at room temperature.[7]
Reaction Time1–2 hoursMonitor by TLC. Reaction times may vary based on scale and specific substrate batches.
Expected Yield>95% (as TFA salt or free amine)Yields are typically high for this transformation.

Safety and Handling Precautions

Trifluoroacetic acid is a strong, corrosive acid and requires careful handling in a well-ventilated chemical fume hood at all times.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[14][15] A face shield may be necessary for larger scale operations.[14]

  • Exposure: TFA can cause severe skin and eye burns, and inhalation of vapors is harmful.[13][15] In case of skin contact, immediately wash the affected area with plenty of water.[13][15] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13][16]

  • Storage: Store TFA in a tightly closed container in a designated acid cabinet, away from incompatible materials such as bases, oxidizing agents, and metals.[13][14]

  • Waste Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste.[13][15]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows remaining starting material after the recommended reaction time, consider increasing the amount of TFA or extending the reaction time. Ensure the starting material is fully dissolved.

  • Oily Product: The TFA salt of the deprotected amine can sometimes be an oil rather than a solid.[17] If a solid is desired, attempting precipitation from different solvent systems or conversion to the HCl salt (using HCl in dioxane or ether) may yield a crystalline product.

  • Side Reactions: The primary byproduct of Boc deprotection is the tert-butyl cation, a reactive electrophile.[4] While the carbamoyl group in the target molecule is generally not susceptible to alkylation, this can be a concern with other sensitive functional groups. For substrates containing electron-rich aromatic rings or sulfur-containing residues, the addition of a scavenger (e.g., anisole or thioanisole) to the reaction mixture is recommended to trap the tert-butyl cation.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a highly efficient and reliable transformation. By following the detailed protocols and safety guidelines presented in this application note, researchers can consistently obtain high yields of the desired 3-azetidinecarboxamide product, a valuable intermediate in pharmaceutical research and development. Careful attention to the reaction mechanism, work-up procedure, and handling precautions will ensure a successful and safe synthetic outcome.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Bright and Versatile Azetidinecarboxamide‐Based Fluorophore–Ligand Conjugates for High‐Resolution Cell Imaging. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging. Retrieved from [Link]

Sources

Application Note: The Strategic Use of tert-Butyl 3-carbamoylazetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, saturated heterocycles have emerged as powerful tools for escaping "flatland" and introducing three-dimensional complexity into drug candidates. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and favorable physicochemical properties.[1][2][3] Its strained ring system presents a distinct vector for substituent placement, often leading to enhanced solubility, metabolic stability, and binding affinity compared to more conventional five- and six-membered rings.[1][4]

This application note provides a detailed guide for researchers on the strategic implementation of a key azetidine building block: tert-Butyl 3-carbamoylazetidine-1-carboxylate . We will explore its synthesis, core applications, and the underlying chemical principles that make it a valuable asset in drug discovery programs. The tert-butoxycarbonyl (Boc) group serves as a versatile protecting group for the azetidine nitrogen, while the 3-carbamoyl moiety provides a crucial hydrogen-bonding feature, enabling potent and selective interactions with biological targets.

Section 1: Physicochemical Properties and Characterization

Understanding the inherent properties of a building block is fundamental to its effective use. This compound is a non-planar, sp³-rich scaffold that can significantly improve the aqueous solubility and overall drug-like properties of a parent molecule.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₃PubChem[5]
Molecular Weight 200.24 g/mol PubChem[5]
Monoisotopic Mass 200.11609 DaPubChem[5]
XlogP3-AA (Predicted) -0.2PubChem[5]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Appearance Off-white to white crystalline powderCommercial Suppliers

Rationale for Use: The low predicted logP value (-0.2) indicates a high degree of polarity, which is a desirable trait for improving the solubility of lipophilic drug candidates. The presence of both hydrogen bond donors and acceptors in a constrained geometry allows for specific, high-affinity interactions within a protein binding pocket.

Section 2: Synthesis and Preparation

While this compound is commercially available, understanding its synthesis from common starting materials like N-Boc-3-azetidinone provides valuable context. The workflow involves a key Horner-Wadsworth-Emmons reaction followed by selective reduction and amidation. A more direct route involves the amidation of the corresponding ester.

Protocol 1: Synthesis via Amide Formation from Ester

This protocol outlines a common laboratory-scale synthesis from the corresponding methyl or ethyl ester.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq) in methanol (0.2 M) in a sealed pressure vessel, add a 7 N solution of ammonia in methanol (10.0 eq).

  • Reaction Execution : Seal the vessel and heat the mixture to 80°C.

    • Causality Note: The use of a sealed vessel and elevated temperature is necessary to drive the amidation of the relatively unreactive ester with ammonia to completion. Methanol is a suitable solvent that dissolves both the starting material and the ammonia reagent.

  • Monitoring : Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 16-24 hours).

  • Work-up and Purification : Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel to yield the pure product.

  • Validation : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Workflow Visualization: Synthesis

G cluster_synthesis Synthetic Workflow start tert-Butyl 3-(alkoxycarbonyl) azetidine-1-carboxylate product tert-Butyl 3-carbamoyl azetidine-1-carboxylate start->product  Heat (80°C)  Pressure Vessel reagent Ammonia (NH3) in Methanol reagent->start G cluster_elaboration Scaffold Elaboration Workflow start_mol tert-Butyl 3-carbamoyl azetidine-1-carboxylate deprotected 3-Carbamoylazetidinium (TFA Salt) start_mol->deprotected  TFA / DCM final_product Final Drug Candidate (R-CO-Azetidine-CONH2) deprotected->final_product  Amide Coupling r_acid Carboxylic Acid (R-COOH) r_acid->final_product reagents HATU, DIPEA reagents->deprotected G cluster_logic Structure-Activity Rationale scaffold Azetidine Ring prop1 Rigidity & 3D Vector scaffold->prop1 prop3 Polarity scaffold->prop3 group 3-Carbamoyl Group (-CONH2) prop2 H-Bond Donor/ Acceptor group->prop2 group->prop3 outcome1 Reduced Entropic Penalty prop1->outcome1 outcome2 Specific Target Binding prop2->outcome2 outcome3 Improved Solubility (PK) prop3->outcome3 final Enhanced Potency & Drug-like Properties outcome1->final outcome2->final outcome3->final

Sources

Application Note: Enhancing Peptide Therapeutics with tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Incorporation, Synthesis, and Conformational Control

Introduction: The Need for Conformational Constraint in Peptide Drug Design

Linear peptides, despite their therapeutic potential, often suffer from drawbacks such as low metabolic stability and poor binding affinity due to their inherent flexibility.[1][2] To overcome these limitations, medicinal chemists increasingly turn to conformationally restricted amino acids, which lock the peptide backbone into a specific, bioactive conformation.[3][4] This strategy enhances proteolytic resistance, improves target binding, and can increase cell permeability.[4][5]

This guide focuses on the application of a unique non-canonical building block, tert-Butyl 3-carbamoylazetidine-1-carboxylate . This molecule is a derivative of azetidine-3-carboxylic acid, featuring a carbamoyl (carboxamide) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen.[6] Its rigid, four-membered ring structure serves as a powerful tool to introduce sharp turns and conformational stability into peptide scaffolds, making it an invaluable asset in peptidomimetic drug design.[3][5]

Physicochemical Properties and Handling

Understanding the properties of this building block is crucial for its successful application.

PropertyValueSource
IUPAC Name tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate[6]
CAS Number 1254120-14-3[6]
Molecular Formula C₉H₁₇N₃O₃[6]
Molecular Weight 215.25 g/mol [6]
Appearance White to off-white solidN/A
Purity ≥97%[6]
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS[7]
Storage Room temperature, desiccated[6]

The Azetidine Advantage: Mechanism of Conformational Control

The incorporation of azetidine-based amino acids introduces significant structural constraints compared to the more common five-membered proline ring.[8][9] The smaller, more planar four-membered ring of azetidine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone more severely.[10] This rigidity can:

  • Induce β-turns: The 3-substituted azetidine moiety is a potent inducer of β-turn conformations, which are critical for mimicking the binding loops of natural proteins.[11]

  • Enhance Proteolytic Stability: The unnatural azetidine structure is not recognized efficiently by proteases, significantly increasing the peptide's half-life in biological systems.[10][12]

  • Improve Cyclization Efficiency: The turn-inducing nature of the azetidine scaffold can pre-organize a linear peptide for macrocyclization, often leading to dramatically improved yields for small cyclic peptides.[10][12]

// Add a descriptive edge A -> E [style=invis, minlen=2];

caption [label="Fig 1. Conformational effect of azetidine incorporation.", shape=plaintext, fontsize=10]; } .dot Caption: Azetidine ring induces a rigid turn in a peptide backbone.

Application in Solid-Phase Peptide Synthesis (SPPS)

The building block is designed for standard Boc-chemistry solid-phase peptide synthesis (SPPS).[5][13] The Boc group serves as the temporary N-terminal protection, which is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[14][15]

Key Considerations for Coupling

While the azetidine ring itself is a secondary amine, the steric environment around the carboxylic acid is less hindered than that of α,α-disubstituted amino acids.[16] Therefore, standard coupling reagents are generally effective. However, for optimal results and to overcome any potential steric hindrance, the use of high-reactivity onium salt-based reagents is recommended.[7]

Coupling ReagentClassRationale for Use
HATU Aminium SaltHighly reactive, rapid kinetics, and low racemization tendency. Excellent for sterically hindered couplings.[7]
HBTU Aminium SaltA reliable and cost-effective choice for routine and moderately difficult couplings.
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity, avoiding side reactions.[7]
COMU Aminium SaltBased on Oxyma Pure, shown to be highly efficient and superior to HOBt-based reagents.[17]

Causality: The choice of a powerful coupling reagent like HATU or COMU is crucial because it ensures the rapid formation of a highly activated ester intermediate. This high reactivity overcomes the slightly reduced nucleophilicity of the N-terminal amine of the growing peptide chain and any steric bulk from the azetidine ring, driving the coupling reaction to completion and minimizing side reactions like racemization.[16]

Detailed Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporation

This protocol details the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., MBHA resin) with a deprotected N-terminus

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes. Drain the solvent.

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the drained resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Reaction Monitoring:

    • Take a small sample of resin beads and wash thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another hour and re-test.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Deprotection (for subsequent coupling):

    • To remove the Boc group from the newly added azetidine building block, treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute treatment.[15]

    • Wash the resin with DCM (3 times) and DMF (3 times).

  • Neutralization:

    • Neutralize the resulting N-terminal trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF for 2 x 2 minutes.[15]

    • Wash again with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling cycle.

G Resin Start: Peptide-Resin Swell Swell Resin (DCM, then DMF) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIPEA/DMF) Deprotect->Neutralize Couple Couple to Resin (1-2 hours) Neutralize->Couple Activate Activate Azetidine (Building Block + HATU + DIPEA) Activate->Couple Wash Wash (DMF/DCM) Couple->Wash Kaiser Kaiser Test Wash->Kaiser Kaiser->Couple Positive (Blue) Recouple Next Next Coupling Cycle or Final Cleavage Kaiser->Next Negative (Yellow) caption Fig 2. SPPS workflow for azetidine incorporation.

Protocol 2: Cleavage and Final Deprotection

Final cleavage from the resin and removal of side-chain protecting groups is typically achieved using strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which is standard for Boc-SPPS.[13][15] The azetidine ring and its carbamoyl group are stable to these strong acid conditions.[10][12]

Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.

Procedure (High HF Cleavage):

  • Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.

  • Scavengers: Add a scavenger cocktail to the dried resin in a specialized HF reaction vessel. A common scavenger for peptides is anisole.

  • HF Cleavage: Cool the vessel to -10 °C. Carefully distill anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Purification: Collect the crude peptide by filtration or centrifugation. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; Insufficient activation time or reagent equivalents.Extend coupling time to 4 hours. Double couple by repeating the coupling step with fresh reagents. Switch to a more potent coupling reagent like COMU.[17]
Low Yield After Cleavage Incomplete coupling at one or more steps; Premature chain termination.Review all Kaiser test results from the synthesis. Ensure sufficient equivalents of all reagents were used.
Unexpected Mass in MS Deletion of the azetidine residue; Side reaction with scavengers.Confirm complete coupling via Kaiser test. Ensure appropriate scavengers are used for the peptide's sequence.

Conclusion

This compound is a highly effective and versatile building block for introducing conformational rigidity into synthetic peptides. Its unique four-membered ring structure acts as a potent turn-inducer, enhancing proteolytic stability and pre-organizing peptide backbones for cyclization.[10][11] By following the established protocols of Boc-SPPS with high-efficiency coupling reagents, researchers can reliably incorporate this moiety to engineer peptides with improved drug-like properties, opening new avenues for the development of next-generation peptide therapeutics.[5][18]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Retrieved from [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • Derda, R., & Jafari, M. R. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 863. Retrieved from [Link]

  • Kar, A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(42), 18728-18735. Retrieved from [Link]

  • Unkeless, E. R., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10836. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1513-1542. Retrieved from [Link]

  • Hudecz, F., & Bánóczi, Z. (2021). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules, 26(23), 7142. Retrieved from [Link]

  • Bio-Synthesis Inc. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(19), 6791. Retrieved from [Link]

  • Bell, T. W., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 961-9. Retrieved from [Link]

  • Request PDF. (2025, August 10). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Request PDF. (2025, August 6). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Järv, J. (2022). Aza-peptides: expectations and reality. Estonian Academy Publishers. Retrieved from [Link]

  • Heterocycles. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. 96(12). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Azetidine-3-carboxylic acid [142253-55-2]. Retrieved from [Link]

  • Kar, A., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Retrieved from [Link]

  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Retrieved from [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Journal of the American Chemical Society. Retrieved from [Link]

  • JoVE. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • Harris, P. W. R., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 374-80. Retrieved from [Link]

Sources

Application Note: A Modular Approach to the Asymmetric Synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its unique combination of high sp³ character, conformational rigidity, and metabolic stability.[1][2] These features often lead to improved pharmacokinetic properties in drug candidates.[3] Specifically, chiral 3-substituted azetidines serve as critical building blocks for a range of therapeutics, including inhibitors and central nervous system modulators.[1][4] This guide provides a detailed, field-proven methodology for the asymmetric synthesis of tert-butyl 3-carbamoylazetidine-1-carboxylate, a versatile intermediate for drug discovery. We present a robust, modular strategy centered around the asymmetric Strecker reaction of a prochiral ketone, followed by functional group manipulation. This application note furnishes researchers with not only step-by-step protocols but also the underlying scientific rationale, troubleshooting guidance, and methods for analytical validation.

Strategic Analysis: The Synthetic Blueprint

The primary challenge in synthesizing chiral 3-substituted azetidines is the precise control of the stereocenter at the C3 position. A direct and efficient strategy involves establishing this stereocenter on a pre-formed azetidine ring. Our chosen retrosynthetic approach disconnects the target molecule to the key prochiral intermediate, tert-butyl 3-oxoazetidine-1-carboxylate . This intermediate is readily accessible from commercial starting materials.[5][6]

The stereochemistry is introduced via an organocatalyzed, enantioselective Strecker reaction. This reaction forms a chiral α-aminonitrile, which is a stable and versatile precursor. Subsequent controlled hydrolysis of the nitrile moiety yields the desired primary amide (carbamoyl) group. This modular approach allows for potential diversification; different nucleophiles could be used in the initial step to generate a library of C3-substituted analogs.

Visualizing the Synthetic Workflow

The overall synthetic pathway is a three-stage process designed for efficiency and scalability.

G cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: Asymmetric Strecker Reaction cluster_2 Stage 3: Functional Group Transformation A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (TEMPO/NaOCl) C tert-Butyl (R)-3-amino- 3-cyanoazetidine-1-carboxylate B->C 1. NH4Cl, NaCN 2. Chiral Catalyst D tert-Butyl (R)-3-carbamoyl- azetidine-1-carboxylate (Target) C->D Controlled Hydrolysis

Caption: Overall workflow for the asymmetric synthesis.

Mechanistic Insight: The Origin of Enantioselectivity

The success of this synthesis hinges on the asymmetric Strecker reaction. We propose the use of a chiral bifunctional organocatalyst, such as a derivative of thiourea or a chiral phosphoric acid. These catalysts operate by coordinating both the imine intermediate and the cyanide nucleophile, organizing them within a chiral pocket in the transition state.

For instance, a chiral thiourea catalyst can form hydrogen bonds with both the imine nitrogen and the incoming cyanide ion. This dual activation lowers the activation energy of the reaction and simultaneously shields one face of the imine, forcing the nucleophile to attack from the opposite, less sterically hindered face. This directed attack results in the preferential formation of one enantiomer.

Proposed Transition State Model

G CAT Chiral Scaffold (e.g., Thiourea) IMINE Azetidine Imine IMINE->CAT H-Bond (Activation) CN Cyanide (Nu⁻) CN->CAT H-Bond (Orientation) CN->IMINE Favored Attack (Si-face)

Caption: Catalyst-controlled facial selectivity in the transition state.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium cyanide is highly toxic; handle with extreme care and have a quenching solution (e.g., bleach) available.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Prochiral Ketone)

This protocol is adapted from established TEMPO-catalyzed oxidation methods, which are efficient and scalable.[6]

  • Reagents & Materials:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

    • Potassium bromide (KBr)

    • Sodium hypochlorite solution (NaOCl, commercial bleach, ~12%)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), DCM (approx. 0.2 M solution), an aqueous solution of KBr (0.1 eq), and TEMPO (0.02 eq).

    • In a separate flask, prepare a buffered oxidant solution by mixing NaOCl (1.2 eq) with a saturated aqueous solution of NaHCO₃.

    • Add the buffered oxidant solution dropwise to the reaction mixture at 0 °C over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃. Stir for 10 minutes until the orange color dissipates.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient).

Protocol 2: Asymmetric Synthesis of tert-Butyl (R)-3-amino-3-cyanoazetidine-1-carboxylate

This protocol employs a modified Strecker synthesis, a reliable method for producing α-aminonitriles.[5]

  • Reagents & Materials:

    • tert-Butyl 3-oxoazetidine-1-carboxylate (from Protocol 1)

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN) (EXTREME CAUTION)

    • Chiral organocatalyst (e.g., a commercially available chiral phosphoric acid or thiourea catalyst, 0.05-0.1 eq)

    • Methanol (MeOH) and Water

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water (e.g., 4:1 v/v). Stir at room temperature for 30 minutes to facilitate in situ imine formation.

    • Add the chiral organocatalyst (0.05 eq).

    • In a separate, suitable container, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of water. (CAUTION: HIGHLY TOXIC) .

    • Cool the main reaction mixture to the catalyst's optimal temperature (typically between 0 °C and -20 °C, consult catalyst literature).

    • Slowly add the aqueous NaCN solution to the reaction mixture.

    • Stir the reaction at the specified temperature for 24-48 hours, monitoring by LC-MS.

    • Once the reaction is complete, carefully quench by adding water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched aminonitrile.

Protocol 3: Controlled Hydrolysis to tert-Butyl (R)-3-carbamoylazetidine-1-carboxylate

This protocol uses basic peroxide for a mild and selective hydrolysis of the nitrile to the primary amide.

  • Reagents & Materials:

    • tert-Butyl (R)-3-amino-3-cyanoazetidine-1-carboxylate (from Protocol 2)

    • Dimethyl sulfoxide (DMSO)

    • Potassium carbonate (K₂CO₃)

    • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

    • Water and Ethyl Acetate

  • Procedure:

    • Dissolve the aminonitrile (1.0 eq) in DMSO.

    • Add potassium carbonate (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 30% hydrogen peroxide (3.0-5.0 eq) dropwise, maintaining the temperature below 15 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Carefully quench the reaction by adding water.

    • Extract the aqueous layer thoroughly with ethyl acetate (4-5x, the product may have some water solubility).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Protocol 4: Analytical Characterization and Quality Control
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the disappearance of the ketone proton signal and the appearance of signals corresponding to the aminonitrile or carbamoyl group protons. The Boc group should show a characteristic singlet at ~1.4 ppm. The azetidine ring protons will appear as multiplets in the 3.5-4.5 ppm region.[7]

    • ¹³C NMR: Confirm the presence of the quaternary carbon at C3, the cyano carbon (~120 ppm) or the carbamoyl carbon (~170-175 ppm), and the Boc carbonyl (~155 ppm).

  • Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination:

    • Objective: To separate and quantify the two enantiomers of the final product to determine the effectiveness of the asymmetric synthesis.[8][9]

    • Recommended Column: Polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® ID or Chiralpak® IB.[8][10]

    • Mobile Phase (Isocratic): A typical starting point is a mixture of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v). The ratio may need optimization for baseline separation.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-230 nm.

    • Procedure: Dissolve a small sample of the purified product in the mobile phase, inject onto the column, and integrate the peak areas of the two enantiomers. Calculate e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Data Summary and Troubleshooting

Table 1: Expected Experimental Outcomes
StepProductTypical YieldPurity (¹H NMR)Key Analytical Metric
1tert-Butyl 3-oxoazetidine-1-carboxylate85-95%>95%Disappearance of C-H(OH) proton
2Chiral Aminonitrile60-80%>98%Enantiomeric Excess (e.e.)
3Chiral Carboxamide (Target)70-90%>99%Final e.e. >98%
Table 2: Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Oxidation (Step 1) Incomplete reaction; Over-oxidation; Inefficient workup.Increase reaction time; Ensure temperature is maintained at 0 °C; Use fresh NaOCl; Perform more extractions.
Poor Enantioselectivity (Step 2) Inactive or inappropriate catalyst; Incorrect reaction temperature; Presence of water interfering with catalyst.Use a freshly opened/stored catalyst; Screen different catalysts and solvents; Optimize temperature; Use anhydrous solvents if required by the catalyst.
Incomplete Hydrolysis (Step 3) Insufficient H₂O₂; Reaction time too short.Add additional H₂O₂ portion-wise; Increase reaction time and monitor carefully by LC-MS.
Formation of Carboxylic Acid Byproduct (Step 3) Overly harsh hydrolysis conditions (e.g., high temperature).Maintain strict temperature control during H₂O₂ addition; Reduce reaction time once starting material is consumed.

References

  • Zhang, C., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Singh, R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar. Available at: [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Wang, H., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Sharma, H. A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Wang, S., et al. (2022). Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp3)-H Activation. Organic Letters. Available at: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham Research Portal. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available at: [Link]

  • Wang, S., et al. (2022). Rhodium-Catalyzed Ring Expansion and Ring Opening of Azetidines: Domino Conjugate Addition/Inert-Bond Activation. Synlett. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Synthesis of Chiral Non Racemic Azetidines. Current Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Singh, S. K., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Iazzetti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]

  • de Miranda, A. S., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • Wang, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]

  • Wang, P., et al. (2014). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Advances. Available at: [Link]

  • Fan, T. W-M., et al. (2016). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Analytica Chimica Acta. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, and non-planar geometry offer a unique three-dimensional exit vector for substituents, which can significantly enhance the pharmacological properties of drug candidates.[1] The incorporation of azetidine rings has been shown to improve metabolic stability, aqueous solubility, and receptor binding affinity.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine core, underscoring its importance in contemporary drug development.[2]

tert-Butyl 3-carbamoylazetidine-1-carboxylate is a versatile building block that provides a gateway to a diverse array of functionalized azetidine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective manipulation of the carbamoyl moiety at the C3 position, while also enabling subsequent functionalization at the nitrogen atom following its removal.[3][4] The carbamoyl group itself serves as a synthetic handle for the introduction of amino or aminomethyl functionalities, further expanding the chemical space accessible from this starting material.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this compound. We will explore key transformations at both the N1 and C3 positions, offering detailed, step-by-step protocols and explaining the underlying chemical principles.

Strategic Overview of Functionalization Pathways

The functionalization of this compound can be strategically approached by targeting three primary sites: the Boc-protected nitrogen, the carbamoyl group at C3, and the azetidine ring itself through ring-opening reactions. This guide will focus on the first two, as they represent the most common and versatile derivatization strategies.

Functionalization_Pathways cluster_N1 N1-Functionalization cluster_C3 C3-Functionalization start This compound deprotection Boc Deprotection start->deprotection Acidic Conditions amide_reduction Amide Reduction to Aminomethyl start->amide_reduction Reducing Agent (e.g., BH3) hofmann Hofmann Rearrangement to Amino start->hofmann Br2, NaOH or NaOBr n_alkylation N-Alkylation deprotection->n_alkylation R-X, Base n_arylation N-Arylation deprotection->n_arylation Ar-X, Pd Catalyst

Caption: Key functionalization pathways for this compound.

Part 1: N1-Functionalization via Boc-Deprotection

The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[5] The deprotection of the azetidine nitrogen is the first step towards N-alkylation, N-arylation, and other modifications at this position.

Protocol 1.1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is a common and effective method, though other acidic conditions can be employed.[6][7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-carbamoylazetidine.

Expert Insights: The resulting free amine is often used in the subsequent step without extensive purification. However, if necessary, it can be purified by silica gel chromatography using a polar eluent system (e.g., DCM/methanol with a small percentage of ammonium hydroxide).

Protocol 1.2: N-Alkylation of 3-Carbamoylazetidine

This protocol outlines a general procedure for the N-alkylation of the deprotected azetidine with an alkyl halide.

Materials:

  • Crude 3-carbamoylazetidine from Protocol 1.1

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Apolar aprotic solvent (e.g., acetonitrile, DMF)

  • Base (e.g., potassium carbonate, triethylamine) (2-3 eq)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the crude 3-carbamoylazetidine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., K₂CO₃) to the solution.

  • Add the alkyl halide (1.0-1.2 eq) and stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to obtain the N-alkylated azetidine derivative.

Protocol 1.3: N-Arylation of 3-Carbamoylazetidine (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol provides a general framework for the N-arylation of 3-carbamoylazetidine.[8]

Materials:

  • Crude 3-carbamoylazetidine from Protocol 1.1

  • Aryl halide (bromide or iodide) or aryl triflate (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification reagents

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), 3-carbamoylazetidine (1.1-1.5 eq), base, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to afford the N-arylated product.

Part 2: C3-Functionalization of the Carbamoyl Group

The carbamoyl group at the C3 position is a versatile handle for introducing nitrogen-containing functionalities. The following protocols detail two key transformations: reduction to an aminomethyl group and Hofmann rearrangement to an amino group.

Protocol 2.1: Reduction of the Carbamoyl Group to an Aminomethyl Group

The reduction of a primary amide to a primary amine can be achieved using strong reducing agents such as lithium aluminum hydride (LAH) or, more selectively, with borane (BH₃).[9] Borane is often preferred as it is an electrophilic reducing agent that shows good chemoselectivity for amides.[5][9][10]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Aqueous sodium hydroxide (e.g., 1 M NaOH)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (2-3 eq) dropwise via a syringe.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl to decompose the excess borane.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate borate complexes.

  • Basify the mixture with 1 M NaOH and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

Expert Insights: The stoichiometry of the reducing agent and the reaction temperature are critical parameters that may require optimization depending on the scale of the reaction.

Protocol 2.2: Hofmann Rearrangement of the Carbamoyl Group to an Amino Group

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[11] This is an excellent strategy for accessing 3-aminoazetidine derivatives from the corresponding 3-carbamoyl precursors.[11][12]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or N-bromoacetamide[12]

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Standard work-up and purification reagents

Procedure:

  • Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.0 eq) to a cold (0 °C) aqueous solution of NaOH (4.0 eq).

  • In a separate flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., water, or a mixture of water and an organic solvent like THF if solubility is an issue).

  • Slowly add the freshly prepared cold NaOBr solution to the solution of the amide, maintaining the temperature at 0-10 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-3 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture and extract the product with an organic solvent such as DCM.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tert-butyl 3-aminoazetidine-1-carboxylate by silica gel chromatography.

Data Summary Table

Transformation Starting Material Key Reagents Product Typical Yield Range (%) Reference
Boc-DeprotectionThis compoundTFA, DCM3-Carbamoylazetidine85-95[6],[7]
N-Alkylation3-CarbamoylazetidineAlkyl halide, K₂CO₃1-Alkyl-3-carbamoylazetidine60-80General Procedure
N-Arylation3-CarbamoylazetidineAryl halide, Pd catalyst, ligand, base1-Aryl-3-carbamoylazetidine50-75[8]
Amide ReductionThis compoundBH₃·THFtert-Butyl 3-(aminomethyl)azetidine-1-carboxylate70-85[9]
Hofmann RearrangementThis compoundNaOBr (from Br₂ and NaOH)tert-Butyl 3-aminoazetidine-1-carboxylate65-80[11]

Experimental Workflows

N1_Functionalization_Workflow start Start: this compound deprotection Protocol 1.1: Boc Deprotection (TFA, DCM) start->deprotection workup1 Aqueous Work-up deprotection->workup1 product1 Product: 3-Carbamoylazetidine workup1->product1 alkylation Protocol 1.2: N-Alkylation (R-X, Base) product1->alkylation arylation Protocol 1.3: N-Arylation (Ar-X, Pd catalyst) product1->arylation workup2 Aqueous Work-up & Chromatography alkylation->workup2 workup3 Filtration & Chromatography arylation->workup3 product2 Product: N-Alkyl Derivative workup2->product2 product3 Product: N-Aryl Derivative workup3->product3

Caption: Workflow for N1-Functionalization of the azetidine ring.

C3_Functionalization_Workflow start Start: this compound reduction Protocol 2.1: Amide Reduction (BH3.THF) start->reduction hofmann Protocol 2.2: Hofmann Rearrangement (NaOBr) start->hofmann quench_workup Quench & Aqueous Work-up reduction->quench_workup workup_purify Aqueous Work-up & Chromatography hofmann->workup_purify product_amine Product: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate quench_workup->product_amine product_amino Product: tert-Butyl 3-aminoazetidine-1-carboxylate workup_purify->product_amino

Caption: Workflow for C3-Functionalization of the carbamoyl group.

References

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206.
  • PubChem. This compound. [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PubChem. tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. [Link]

  • Li, G., et al. (2020). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 10(1), 1-8.
  • Kalra, R., et al. (2011). Strategies for Reducing Radiation Dose in CT. Radiographics, 31(7), 1861-1879.
  • Dr. Manmeet. (2022). reduction of amide with bh3. YouTube. [Link]

  • El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 24963-24973.
  • Singh, S., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 5-8.
  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.
  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
  • Rapoport, H., et al. (1994). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 59(11), 3121-3124.
  • Gunanathan, C., & Shkoor, M. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 658319.
  • Broschetti, F., et al. (2015). An enantioselective synthetic route of 1-(1-carboxy-3-carbo-tert-butoxypropyl)-4,7-(carbo-tert-butoxymethyl)-1, 4,7-triazacyclononane [NODA-GA(tBu)3]. Tetrahedron, 71(22), 3685-3690.
  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Fisher, G. B., et al. (1993). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 58(23), 6245–6254.
  • Google Patents.
  • Reddit. Method to remove Boc in the presence of t-butylester. [Link]

  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
  • Martina, V., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(03), 235-239.
  • Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • PubChem. tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. We will move beyond simple procedural outlines to explore the chemical rationale behind common issues and provide robust, field-tested solutions.

Overview of Synthetic Strategy

The synthesis of this compound typically involves a multi-step process. A common and efficient route begins with the commercially available tert-Butyl 3-hydroxyazetidine-1-carboxylate, proceeds through an oxidation to the ketone, followed by conversion to the primary amide. The final amide formation step is the most critical and often the source of impurities. This guide will focus primarily on troubleshooting this final conversion.

Synthesis_Workflow Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Start->Ketone Oxidation (e.g., TEMPO, Swern) CarboxylicAcid tert-Butyl azetidine- 3-carboxylate Ketone->CarboxylicAcid Oxidative Cleavage (Uncommon) Nitrile tert-Butyl 3-cyanoazetidine-1-carboxylate Ketone->Nitrile e.g., Strecker reaction intermediate RouteA Route A: Amide Coupling Product tert-Butyl 3-carbamoylazetidine-1-carboxylate RouteA->Product Amide Coupling (NH₃ source, Coupling Agent) RouteB Route B: Nitrile Hydrolysis RouteB->Product Partial Hydrolysis (H₂O₂, Base or Acid) CarboxylicAcid->RouteA Nitrile->RouteB

Caption: Common synthetic pathways to the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis, particularly in the final amidation step.

Question 1: My final product is contaminated with a significant amount of tert-butyl azetidine-3-carboxylate. What went wrong?

Potential Cause: This is the most common side reaction and typically arises from one of two scenarios:

  • Over-hydrolysis (Route B): If you are preparing the amide via hydrolysis of the corresponding nitrile (tert-butyl 3-cyanoazetidine-1-carboxylate), the reaction conditions may be too harsh, causing the newly formed primary amide to hydrolyze further to the carboxylic acid.

  • Hydrolysis of an Activated Ester (Route A): If you are using a direct amide coupling approach starting from tert-butyl azetidine-3-carboxylate, the activated intermediate (e.g., O-acylisourea, active ester) is susceptible to hydrolysis by trace amounts of water in your solvent or reagents before it can react with the ammonia source.

Chemical Rationale: The primary amide functional group, while generally stable, can undergo hydrolysis to a carboxylic acid under either strong acidic or basic conditions, often accelerated by heat. Similarly, activated carboxylic acid derivatives, designed to be highly reactive towards amines, are also very reactive towards water, which is a competing nucleophile.

Suggested Solutions:

  • For Nitrile Hydrolysis (Route B):

    • Use Milder Conditions: Avoid strong acids (like concentrated HCl) or bases (like high concentrations of NaOH) and high temperatures. Consider using a peroxide-based hydrolysis (e.g., H₂O₂ with a catalytic base like K₂CO₃ in a solvent like DMSO) which is often selective for converting nitriles to primary amides.

    • Monitor Reaction Closely: Track the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting nitrile is consumed to prevent over-hydrolysis of the product.

  • For Amide Coupling (Route A):

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If using a gaseous ammonia source, ensure it is passed through a drying agent.

    • Optimize Reagent Addition: Add the coupling reagent to the carboxylic acid first to form the activated species, then introduce the ammonia source promptly. Some coupling reagents are more prone to hydrolysis than others.

Question 2: I'm observing a lower molecular weight impurity and my mass spectrometry data shows a loss of 56 or 100 amu. What is this impurity?

Potential Cause: You are likely observing the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The loss of 56 amu corresponds to the isobutylene fragment, and the loss of 100 amu corresponds to the entire Boc group (C₅H₉O₂).

Chemical Rationale: The Boc group is notoriously sensitive to acidic conditions.[1] It is designed to be removed with acids like trifluoroacetic acid (TFA). If your reaction conditions are even mildly acidic, you risk partial or complete deprotection. This can occur during:

  • An acid-catalyzed nitrile hydrolysis.

  • Workup procedures involving an acid wash (e.g., washing with 1N HCl).

  • Purification on silica gel, which is slightly acidic.[2]

Suggested Solutions:

  • Avoid Acid: If possible, perform the reaction and workup under neutral or basic conditions.

  • Buffer Silica Gel: If purification via column chromatography is necessary, consider pre-treating the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to neutralize acidic sites.

  • Alternative Workup: Use a saturated sodium bicarbonate solution for aqueous washes instead of stronger bases or any acid.

  • Alternative Purification: Consider crystallization or distillation if the product's properties allow, to avoid contact with silica gel.

Question 3: When using a carbodiimide coupling agent like EDC or DCC (Route A), I get a persistent, poorly soluble white solid impurity in my product. What is it and how do I remove it?

Potential Cause: This is almost certainly the N-acylurea byproduct, a classic side reaction in carbodiimide-mediated couplings.[3]

Chemical Rationale: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, is supposed to react with the amine (ammonia). However, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is often insoluble in common organic solvents.

Byproduct_Formation cluster_0 Troubleshooting: N-Acylurea Formation Start Low Yield or Insoluble Impurity? CheckReagent Using Carbodiimide (DCC, EDC)? Start->CheckReagent Yes OtherIssue Investigate other side reactions Start->OtherIssue No Diagnosis Likely N-Acylurea Byproduct CheckReagent->Diagnosis Yes CheckReagent->OtherIssue No Solution1 Add HOBt or HOAt to reaction mixture Diagnosis->Solution1 Preventative Measure Solution2 Filter off insoluble byproduct (DCU) Diagnosis->Solution2 Removal (DCC) Solution3 Acid wash to remove water-soluble byproduct (EDU) Diagnosis->Solution3 Removal (EDC)

Caption: Troubleshooting flowchart for N-acylurea byproduct.

Suggested Solutions:

  • Prevention - Use Additives: The most effective solution is to add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react rapidly with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine. This is standard practice in modern peptide chemistry.[3]

  • Removal:

    • If using dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is very insoluble in many solvents like dichloromethane or ethyl acetate and can often be removed by simple filtration.

    • If using the more common 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea (EDU) is water-soluble. It can be removed during the workup by performing several aqueous washes, often with a slightly acidic solution (e.g., dilute HCl or citrate buffer) to ensure the urea is protonated and remains in the aqueous phase.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for converting tert-butyl azetidine-3-carboxylate to the amide?

A: While many reagents can effect this transformation, a few are preferred for their efficiency and manageable side reactions.

Reagent ClassExamplesByproductProsCons
Carbodiimides EDC, DCCWater-soluble urea (EDC), Insoluble urea (DCC)Inexpensive, widely available.[3]Can form N-acylurea byproduct; requires HOBt additive for best results.
Phosphonium Salts BOP, PyBOPHMPA/HMPT (carcinogenic)Very efficient, fast reactions.Byproducts can be toxic and difficult to remove.
Uronium/Aminium Salts HATU, HBTUTetramethylureaHighly efficient, low racemization risk.[4]More expensive; can react with amine nucleophile directly if addition order is wrong.
Acyl Halide Formation SOCl₂, Oxalyl ChlorideSO₂, HCl, CO, CO₂Inexpensive, highly reactive intermediate.Harsh conditions can cause Boc deprotection or ring instability. Requires a non-nucleophilic base.

For general laboratory use, EDC in combination with HOBt is a robust and reliable choice. It provides a good balance of reactivity, cost, and ease of byproduct removal.

Q2: How can I set up a reliable protocol for the final amidation step using EDC/HOBt?

A: The following is a generalized, self-validating protocol designed to minimize common side reactions.

Protocol: Amidation of tert-Butyl azetidine-3-carboxylate
  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve tert-butyl azetidine-3-carboxylate (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture at 0 °C for 30-60 minutes. This pre-activation step allows for the formation of the HOBt active ester.

  • Amination: Introduce the ammonia source. This can be done by bubbling anhydrous ammonia gas through the solution, or by adding a solution of ammonia in an organic solvent (e.g., 2M NH₃ in IPA).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction with water or a saturated solution of NaHCO₃.

    • If DCM was used, dilute with more DCM and transfer to a separatory funnel. Wash sequentially with water, 5% citric acid solution (to remove any unreacted base and EDC-urea byproduct), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization.

References

  • Ye, N., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 131. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.164 (1973); Vol. 47, p.16 (1967). Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Coll. Vol. 5, p.162 (1973); Vol. 48, p.25 (1968). Available at: [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. Available at: [Link]

  • Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 192-210. Available at: [Link]

  • Google Patents. (2010). CN101823986A - Preparation method for tert-butyl carbazate.
  • ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]

  • ResearchGate. (2013). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

Stability of tert-Butyl 3-carbamoylazetidine-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-butyl 3-carbamoylazetidine-1-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and practical protocols for understanding and managing the stability of this key building block under various experimental conditions.

Introduction

This compound is a valuable bifunctional molecule incorporating a strained azetidine ring, a Boc-protected amine, and a primary carboxamide. Its utility in medicinal chemistry and drug discovery is significant; however, its unique structural features present specific stability challenges. This guide will provide a comprehensive overview of its behavior in both acidic and basic environments, enabling you to anticipate potential degradation pathways, troubleshoot experimental issues, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The molecule has three main points of potential degradation:

  • Acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group: The Boc group is highly sensitive to acidic conditions, leading to its removal and the formation of the free azetidine amine.

  • Hydrolysis of the primary amide: The carbamoyl group is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, typically with heating.[1][2]

  • Intramolecular ring-opening of the azetidine core: The strained four-membered azetidine ring can undergo a rearrangement reaction, particularly under acidic conditions, where the pendant amide group acts as an intramolecular nucleophile. This is a critical and often overlooked degradation pathway.[3][4]

Q2: Is this compound stable under basic conditions?

A2: The Boc protecting group is generally stable to a wide range of basic conditions.[5] However, the primary amide can be susceptible to hydrolysis to the corresponding carboxylate with strong bases (e.g., NaOH, KOH) and elevated temperatures. For most applications at room temperature with mild bases (e.g., triethylamine, DIPEA), the molecule is considered stable.

Q3: What are the typical byproducts of degradation?

A3: The byproducts depend on the degradation pathway:

  • Acidic conditions:

    • Boc deprotection: Azetidine-3-carboxamide, carbon dioxide, and isobutylene (or tert-butyl cation adducts).

    • Amide hydrolysis: tert-Butyl 3-carboxyazetidine-1-carboxylate.

    • Intramolecular ring-opening: A rearranged lactam product. The exact structure will depend on the specific rearrangement pathway.[3]

  • Basic conditions:

    • Amide hydrolysis: The carboxylate salt of tert-butyl 3-carboxyazetidine-1-carboxylate.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms: Your reaction mixture shows a significant amount of starting material remaining after treatment with acid.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Acid Strength or Stoichiometry The Boc group requires a sufficiently strong acid for efficient cleavage. The released azetidine amine will be protonated, consuming a molar equivalent of acid.Use a stronger acid like trifluoroacetic acid (TFA) or increase the equivalents of a milder acid like HCl. A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[6][7]
Inadequate Reaction Time or Temperature Boc deprotection is time and temperature-dependent. Low temperatures will slow down the reaction rate.Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to stir for a longer period at room temperature. Gentle warming (to 30-40 °C) can be considered if the molecule is thermally stable.
Solvent Effects The choice of solvent can influence the efficiency of deprotection.Protic solvents like methanol can sometimes facilitate deprotection with acids like HCl. For TFA, aprotic solvents like DCM are standard.
Issue 2: Formation of an Unexpected Major Byproduct Under Acidic Conditions

Symptoms: Besides the expected deprotected product, you observe a major byproduct with a similar mass, often complicating purification.

Potential Cause & Solution:

This is a strong indication of the intramolecular ring-opening of the azetidine. The strained ring is susceptible to nucleophilic attack by the neighboring amide group, especially after the Boc group is removed and the azetidine nitrogen is protonated.[3]

Mitigation Strategies:

  • Use Milder Deprotection Conditions: Avoid prolonged exposure to strong acids at elevated temperatures. Consider using milder acids like phosphoric acid or p-toluenesulfonic acid, which may be less prone to induce the ring-opening rearrangement.[8]

  • Temperature Control: Perform the deprotection at 0 °C or below to minimize the rate of the rearrangement side reaction.

  • Immediate Derivatization: If the deprotected azetidine-3-carboxamide is to be used in a subsequent reaction (e.g., an amide coupling), it is often best to proceed directly to the next step after a workup to neutralize the acid, without isolating the free amine. This minimizes the time the protonated, reactive species exists in solution.

Degradation Pathways

The stability of this compound is dictated by the interplay of its functional groups. The following diagrams illustrate the key degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) start_acid This compound deprotected Azetidine-3-carboxamide + CO2 + Isobutylene start_acid->deprotected Boc Deprotection (Major Pathway) hydrolyzed_acid tert-Butyl 3-carboxyazetidine-1-carboxylate start_acid->hydrolyzed_acid Amide Hydrolysis (Minor, Harsh Conditions) ring_opened Rearranged Lactam Product deprotected->ring_opened Intramolecular Ring-Opening (Post-Deprotection) start_base This compound hydrolyzed_base tert-Butyl 3-carboxyazetidine-1-carboxylate Salt start_base->hydrolyzed_base Amide Hydrolysis (Requires Heat) G cluster_workflow HPLC Stability Monitoring Workflow prep Prepare Sample (1 mg/mL) stress Incubate under Stress Conditions prep->stress quench Quench & Dilute (~0.1 mg/mL) stress->quench inject Inject on RP-HPLC quench->inject analyze Analyze Data (Peak Area vs. Time) inject->analyze

Caption: Workflow for HPLC-based stability monitoring.

Protocol 2: Characterization of Degradation Products by LC-MS/MS

This protocol outlines a general approach for identifying the degradation products using liquid chromatography-tandem mass spectrometry.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degraded sample from a forced degradation study

Procedure:

  • Sample Preparation: Dilute the degraded sample to a final concentration of approximately 10-50 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.

  • LC-MS Analysis:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2-5 µL

    • Ionization Mode: Positive ESI

    • Gradient: A fast gradient (e.g., 5-95% B in 5 minutes) is typically sufficient for initial screening.

    • MS Acquisition: Perform a full MS scan to identify the m/z of the parent compound and potential degradation products. Subsequently, perform data-dependent MS/MS on the most abundant ions to obtain fragmentation data.

  • Data Analysis and Structure Elucidation:

    • Parent Compound (m/z [M+H]⁺ ≈ 201.12): Expect fragmentation corresponding to the loss of the Boc group (-100 Da) or isobutylene (-56 Da).

    • Boc-Deprotected Product (m/z [M+H]⁺ ≈ 101.07): This will be a major peak under acidic degradation.

    • Amide Hydrolysis Product (m/z [M+H]⁺ ≈ 202.11): This will have a mass difference of +1 Da compared to the parent.

    • Ring-Opened Product (m/z [M+H]⁺ ≈ 101.07): This will have the same mass as the deprotected product but a different retention time and fragmentation pattern. Careful analysis of the MS/MS spectra will be required to differentiate these isomers.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Shaughnessy, K. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link] [1][3][4]4. Singh, R., & Geetanjali. (2017). Azetidines: A new paradigm in medicinal chemistry. European Journal of Medicinal Chemistry, 138, 137-153.

  • Agami, C., Couty, F., & Puchot-Kadouri, C. (2002).
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.

Sources

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of tert-butyl 3-carbamoylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with this specific transformation. The inherent strain of the azetidine ring, combined with the aqueous solubility of the desired product, presents unique hurdles that require careful consideration of reaction and workup conditions.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure a successful and reproducible outcome.

Troubleshooting Guide: Navigating Your Deprotection Challenges

Use this flowchart to diagnose and resolve issues encountered during the deprotection reaction. Start at the "Initial Observation" and follow the path that best describes your experimental outcome.

Troubleshooting_Boc_Deprotection A Initial Observation: What is the primary issue? B Incomplete or No Reaction (Significant Starting Material Remaining) A->B Incomplete Reaction C Complex Mixture / Multiple Side Products A->C Side Products D Product Isolation Issues (Low Yield After Workup) A->D Isolation Problems B1 Diagnosis: Insufficient Acid Strength/Stoichiometry or Suboptimal Temperature. B->B1 C1 Diagnosis: Azetidine Ring Opening or t-Butylation Side Reactions. C->C1 D1 Diagnosis: Product is water-soluble, leading to loss during aqueous workup. D->D1 B2 Solution: 1. Increase equivalents of acid (e.g., from 10 to 20 eq. TFA). 2. Switch to a stronger acid system (e.g., 4M HCl in Dioxane). 3. Gently warm the reaction to 30-40°C. 4. Ensure anhydrous conditions if using HCl/Dioxane. B1->B2 C2 Solution: 1. Lower reaction temperature to 0°C. 2. Add a cation scavenger (e.g., Anisole or Triisopropylsilane). 3. Use milder deprotection conditions (e.g., 20% TFA in DCM instead of neat TFA). 4. Consider non-acidic methods if ring stability is a major concern. C1->C2 D2 Solution: 1. Avoid aqueous basic wash. Evaporate solvent/acid directly. 2. Precipitate the amine salt by adding a non-polar solvent (e.g., Diethyl Ether, MTBE). 3. Use ion-exchange chromatography for purification. 4. For free base, consider lyophilization after neutralization. D1->D2

Caption: Troubleshooting workflow for Boc deprotection.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish. What's the cause?

A: Incomplete deprotection is a common issue and can stem from several factors.[4]

  • Insufficient Acid: While TFA is a strong acid, the basic nitrogen of the azetidine and the carbamate itself will consume some of it. Ensure you are using a significant excess. For many substrates, a 20-50% solution of TFA in a solvent like Dichloromethane (DCM) is sufficient, but sometimes using neat TFA is necessary.[5][6]

  • Temperature: Most Boc deprotections proceed readily at room temperature.[6][7] However, if the reaction is slow, gentle warming to 30-40°C can increase the rate.[4]

  • Water Content: While not always detrimental to TFA reactions, ensure your starting material is dry. For methods using HCl in dioxane, anhydrous conditions are critical as water can hydrolyze the reagent.

Q2: I'm seeing significant side product formation. What are the likely side reactions?

A: The two most probable side reactions are t-butylation and azetidine ring-opening.

  • t-Butylation: The deprotection mechanism generates a reactive tert-butyl cation.[8][9] This electrophile can alkylate nucleophiles. While the primary amide of your substrate is not highly nucleophilic, other components in a more complex molecule could be. The most effective mitigation is to add a scavenger like anisole, thioanisole, or triisopropylsilane (TIS) to trap the cation.[4][9][10]

  • Azetidine Ring Instability: Azetidines possess significant ring strain (~25.4 kcal/mol) and can be susceptible to ring-opening under harsh acidic conditions, especially at elevated temperatures.[1][2][3] If you suspect this, perform the reaction at 0°C and use the minimum concentration of acid required.[11]

Q3: Can I use Hydrochloric Acid (HCl) instead of TFA?

A: Yes, HCl is an excellent and often cleaner alternative to TFA. A 4M solution of HCl in 1,4-dioxane is a standard reagent.[7] The resulting product is the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration after precipitation with a non-polar solvent like diethyl ether.[7] This method avoids the difficulties of removing residual TFA.

Workup and Isolation

Q4: I seem to lose most of my product during the workup. Why is this happening?

A: The product, 3-carbamoylazetidine as an amine salt (TFA or HCl salt), is highly polar and likely has significant water solubility. Standard aqueous workups, especially those involving a basic wash (e.g., with NaHCO₃ solution) to get the free amine, are a common source of product loss.[12]

Troubleshooting Strategies for Product Loss:

  • Avoid Aqueous Wash: After the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the solvent and excess acid.

  • Precipitation/Trituration: Dissolve the crude residue in a minimal amount of a polar solvent (like methanol or isopropanol) and then add a large volume of a non-polar solvent (diethyl ether or methyl tert-butyl ether - MTBE) to precipitate the amine salt.[9] The resulting solid can then be collected by filtration.

  • Use of Resins: For challenging cases, after removing the volatile components, the residue can be dissolved in a suitable solvent (e.g., methanol) and stirred with a basic resin (like Amberlyst A21) to neutralize the acid and isolate the free amine in solution after filtration.[12]

Q5: How do I monitor the reaction progress effectively?

A: Both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective.

  • TLC Monitoring: The product (free amine or its salt) is significantly more polar than the Boc-protected starting material. A typical eluent system would be DCM/Methanol (e.g., 9:1 or 8:2) with a small amount of ammonium hydroxide (e.g., 0.5-1%) to prevent streaking of the amine on the silica plate. The starting material will have a high Rf, while the product will be near the baseline.[13]

  • LC-MS Monitoring: This is the most definitive method. You can directly observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[14][15]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

This is the most common method, balanced for speed and effectiveness.

ParameterValue
Reagents TFA (Trifluoroacetic Acid), DCM (Dichloromethane)
Concentration 20-50% TFA in DCM (v/v)
Temperature 0°C to Room Temperature
Typical Time 30 minutes - 2 hours
Scavenger (Optional) Anisole or Triisopropylsilane (5-10% v/v)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • If using a scavenger, add it to the solution now.

  • Slowly add Trifluoroacetic Acid (4-10 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction to completion by TLC or LC-MS.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM (2-3 times) to remove residual TFA.

  • Proceed with precipitation (see Q4) to isolate the product as the TFA salt.

Protocol 2: Deprotection with HCl in Dioxane

This method is excellent for generating a solid hydrochloride salt, simplifying isolation.

ParameterValue
Reagent 4M HCl in 1,4-Dioxane
Solvent 1,4-Dioxane or DCM
Temperature Room Temperature
Typical Time 1 - 4 hours

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or Dioxane.

  • Add the 4M HCl in Dioxane solution (5-10 eq. of HCl) dropwise at room temperature.

  • Stir the mixture for 1-4 hours. Often, the product will precipitate directly from the reaction mixture as the HCl salt.[7]

  • Monitor the reaction to completion by TLC or LC-MS.

  • If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the mixture in vacuo and triturate the residue with diethyl ether to induce solidification. Collect the product by filtration.

Protocol 3: Alternative "Green" Deprotection (For Sensitive Substrates)

For substrates with other acid-labile groups, a milder, catalyst-free method can be attempted, though optimization may be required.

ParameterValue
Reagent/Solvent Deionized Water
Temperature Reflux (100°C)
Typical Time 15 minutes - 1 hour

Step-by-Step Methodology:

  • Suspend the this compound (1.0 eq) in deionized water.[16]

  • Heat the mixture to reflux (90-100°C).[16] The substrate often becomes soluble at elevated temperatures.

  • Monitor the reaction closely by TLC/LC-MS. Vigorous bubbling (CO₂ evolution) should be observed.[8][16]

  • Upon completion, cool the reaction to room temperature.

  • The product will be in the aqueous solution. Lyophilization (freeze-drying) is the most effective method to isolate the free amine product.

Mechanistic Insight: Why Boc Deprotection Works

Understanding the mechanism is key to troubleshooting. The process is a straightforward acid-catalyzed carbamate hydrolysis.[9]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Key Intermediates A 1. Protonation of Carbonyl B 2. Loss of t-Butyl Cation A->B I1 Protonated Carbamate C 3. Decarboxylation B->C I2 Carbamic Acid + t-Butyl Cation D 4. Final Product (Amine Salt) C->D I3 Free Amine + CO2 I4 Protonated Amine

Caption: Key stages of acid-catalyzed Boc deprotection.

  • Protonation: The acid (H⁺) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[5][8]

  • Cleavage: The C-O bond cleaves, releasing a stable tert-butyl cation and forming an unstable carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas.[5][8]

  • Protonation: The newly formed free amine is basic and is immediately protonated by the excess acid in the medium, yielding the final amine salt.[8]

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). ACS Publications. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). National Institutes of Health (NIH). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). International Journal of Chemistry. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, December 5). ResearchGate. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved from [Link]

  • Alternative Methods for Boc Deprotection. (2023, May 18). Reddit. Retrieved from [Link]

  • Azetidine: Basicity and Preparation. (2020, November 19). YouTube. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. Retrieved from [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health (NIH). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2025, August 7). ResearchGate. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. (n.d.). AWS. Retrieved from [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 12). ResearchGate. Retrieved from [Link]

  • Method to remove Boc in the presence of t-butylester. (n.d.). Reddit. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Navigating Solubility Challenges with Tert-Butyl 3-Carbamoylazetidine-1-Carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-carbamoylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during synthetic reactions. By understanding the physicochemical properties of this versatile building block and employing strategic methodologies, you can significantly improve reaction efficiency and product yield.

Introduction: Understanding the Solubility Profile

This compound is a key intermediate in medicinal chemistry, valued for its rigid azetidine scaffold. However, its polarity, stemming from the carbamoyl group and the Boc-protected amine, can lead to solubility issues in common organic solvents. The predicted XlogP of -0.2 indicates its hydrophilic nature, which often necessitates careful solvent selection and optimization of reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound expected to have good solubility?

A1: Given its polar nature, this compound generally exhibits better solubility in polar aprotic solvents. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

It may also have moderate to good solubility in polar protic solvents like:

  • Methanol (MeOH)

  • Ethanol (EtOH)

Solubility is expected to be lower in less polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc), and poor in non-polar solvents like hexanes and toluene.

Q2: I am observing incomplete dissolution of my starting material in an amide coupling reaction. What are the immediate steps I can take?

A2: If you are facing solubility issues during an amide coupling, consider the following immediate actions:

  • Switch to a more polar aprotic solvent: If you are using DCM or THF, try switching to DMF or DMSO.

  • Use a co-solvent system: Adding a small percentage of a highly polar solvent like DMF or DMSO to a less polar system can significantly enhance solubility.

  • Gentle heating: Warming the reaction mixture can increase the solubility of the starting material. However, be mindful of the thermal stability of your reactants and coupling reagents. A temperature range of 40-60°C is often a safe starting point.

  • Sonication: Applying ultrasound can help to break down solid aggregates and promote dissolution.

Q3: Can I use an aqueous solvent system for reactions with this compound?

A3: While the compound has some predicted water solubility, it is generally not ideal for most standard organic transformations. However, for specific reactions like certain types of Boc-deprotections or reactions where water-soluble reagents are used, an aqueous co-solvent system (e.g., THF/water, dioxane/water) might be employed. It is crucial to verify the compatibility of all reagents with aqueous conditions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a more in-depth approach to troubleshooting common problems related to the solubility of this compound.

Issue 1: Poor Solubility in Amide Coupling Reactions

Amide bond formation is a common transformation for this molecule.[2] Poor solubility of the amine component can lead to slow reaction rates and low yields.

Causality: The limited solubility of the polar amine in less polar solvents commonly used for amide couplings (e.g., DCM) hinders its interaction with the activated carboxylic acid.

Troubleshooting Workflow:

A Initial Observation: Poor Solubility in Amide Coupling B Option 1: Change Solvent System A->B C Option 2: Increase Temperature A->C D Option 3: Modify Reagent Addition A->D E Use Polar Aprotic Solvent (DMF, DMSO) B->E F Employ Co-solvent System (e.g., DCM/DMF) B->F G Heat to 40-60°C (Monitor Reagent Stability) C->G H Pre-dissolve Amine in Minimal Polar Solvent D->H I Successful Dissolution E->I F->I G->I H->I

Caption: Workflow for troubleshooting poor solubility in amide couplings.

Detailed Steps:

  • Solvent System Modification:

    • Primary Solvents: Switch from DCM or THF to DMF or NMP. These solvents are excellent at solvating polar molecules.[3]

    • Co-solvents: If a complete solvent switch is not desirable, introduce a co-solvent. A 10-20% v/v addition of DMF or DMSO to a solvent like acetonitrile or THF can be very effective.

  • Thermal Intervention:

    • Gently heat the reaction mixture to between 40°C and 60°C. This can significantly increase the solubility of the starting material. It is crucial to ensure that the coupling reagents (e.g., HATU, HOBt) are stable at the chosen temperature.

  • Reagent Addition Strategy:

    • Pre-dissolve the this compound in a minimal amount of a high-solubility solvent (e.g., DMF) and add this solution to the main reaction mixture. This ensures the amine is in solution before reacting.

Issue 2: Precipitation of Starting Material or Product Upon Reaction Progression

Sometimes, the initial reactants are soluble, but precipitation occurs as the reaction proceeds.

Causality: The product of the reaction may be less soluble in the chosen solvent system than the starting materials. Alternatively, changes in the reaction mixture's polarity as reagents are consumed can lead to precipitation.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is unreacted starting material, the desired product, or a byproduct.

  • Adjust Solvent Composition Mid-reaction: If product precipitation is the issue, consider adding a co-solvent in which the product has higher solubility as the reaction progresses.

  • Run the Reaction at a Higher Dilution: While this may slow down the reaction rate, it can help to keep all components in solution.

Protocols for Enhanced Solubility

Protocol 1: Amide Coupling with a Poorly Soluble Carboxylic Acid

This protocol details a robust method for coupling this compound with a carboxylic acid that also has limited solubility in standard solvents.

Materials:

  • This compound

  • Carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF (to a concentration of approximately 0.1 M with respect to the carboxylic acid).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. If solubility is still an issue, gentle warming (to ~40°C) can be applied.

  • Add the solution of the amine to the activated carboxylic acid mixture.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish due to solubility, the temperature can be increased to 40-50°C.

  • Upon completion, proceed with the standard aqueous workup and purification.

Rationale: The use of DMF as the primary solvent addresses the solubility of both the polar amine and potentially a polar carboxylic acid.[4] Pre-activation of the carboxylic acid before adding the amine can improve reaction kinetics, especially when the amine's solubility is a limiting factor.

Protocol 2: Reduction of the Carboxamide Group

This protocol provides a method for the reduction of the carboxamide, where maintaining the solubility of the starting material is crucial for the reaction to proceed.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF to achieve a concentration of approximately 0.2 M. If the starting material is not fully dissolved, add a co-solvent such as 1,4-dioxane or gently warm the mixture.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (typically 2-3 equivalents) dropwise to the stirred solution of the amide.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of methanol, followed by 1M HCl.

  • Proceed with the appropriate workup and purification.

Rationale: While THF is a common solvent for borane reductions, the use of a co-solvent or slight warming can be necessary to ensure the solubility of the polar starting material. The slow addition of the reducing agent at a low temperature helps to control the initial exothermic reaction.

Summary of Recommended Solvents and Conditions

Solvent SystemTemperature RangeRecommended for...Rationale
Primary Solvents
DMF, DMSO, NMPRoom Temp. to 60°CGeneral reactions, especially with other polar reagents.High polarity effectively dissolves the substrate.
Methanol, EthanolRoom Temp. to RefluxReactions where protic solvents are tolerated.Good solubility for polar compounds.
AcetonitrileRoom Temp. to RefluxAmide couplings and other reactions.Moderate polarity, can be a good starting point.
Co-solvent Systems
DCM/DMF (e.g., 9:1)Room Temp. to 40°CAmide couplings where DCM is preferred for workup.Balances solubility and ease of removal.
THF/DMF (e.g., 8:2)Room Temp. to 60°CReductions and other nucleophilic additions.Improves solubility while maintaining compatibility with common reagents.

Logical Relationships in Solvent Selection

A Assess Reaction Type B Amide Coupling A->B C Reduction A->C D Other Nucleophilic Addition A->D E Consider Reagent Compatibility B->E J Initial Choice: DMF or ACN B->J C->E K Initial Choice: THF C->K D->E L Initial Choice: DCM (with caution) D->L F Polar Aprotic (DMF, DMSO, NMP) E->F G Ethereal (THF, 2-MeTHF) E->G H Halogenated (DCM) E->H I Protic (MeOH, EtOH) E->I M Troubleshoot with Co-solvents (e.g., add DMF) or Heating J->M K->M L->M

Caption: Decision-making flowchart for solvent selection.

References

  • PubChem. This compound. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Polar aprotic solvent. Wikipedia. [Link]

  • Amide Coupling in Medicinal Chemistry. HepatoChem. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

Sources

Preventing racemization during derivatization of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the C3 Stereocenter

tert-Butyl 3-carbamoylazetidine-1-carboxylate is a valuable chiral building block in modern drug discovery, prized for the conformational rigidity imparted by its strained four-membered ring.[1][2] The stereochemical integrity of the carbon at the C3 position is paramount, as it often dictates the molecule's interaction with biological targets.[3][4] However, this chiral center is susceptible to racemization (or epimerization) during chemical modification of the adjacent carbamoyl group.

This guide provides an in-depth analysis of the racemization mechanism, offers robust troubleshooting strategies, and details validated protocols to help researchers preserve the chiral purity of this critical intermediate.

Section 1: The Mechanism of Racemization at C3

The primary pathway for the loss of stereochemical integrity at the C3 position is a base-catalyzed deprotonation-reprotonation sequence. The hydrogen atom on the C3 carbon is alpha to the carbonyl of the carbamoyl group, making it weakly acidic. In the presence of a sufficiently strong base, this proton can be abstracted to form a planar, achiral carbanion intermediate.[5] Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the original enantiomer and its undesired mirror image, resulting in a racemic or partially racemized mixture.[5][6]

Several factors can influence the rate of this undesirable side reaction:

  • Base Strength & Concentration: Stronger bases (e.g., alkoxides, hydroxides) and higher concentrations increase the rate of proton abstraction.[7][8]

  • Temperature: Elevated temperatures provide the necessary activation energy for proton abstraction, accelerating racemization.[8]

  • Reaction Time: Longer exposure to racemization-inducing conditions increases the extent of chiral erosion.

  • Solvent: The choice of solvent can affect the stability of the carbanion intermediate and the kinetics of the reaction.

Figure 1: Base-catalyzed racemization via a planar carbanion intermediate.
Section 2: Frequently Asked Questions (FAQs)

Q1: I've observed a significant drop in enantiomeric excess (ee) after attempting to dehydrate the C3-carbamoyl group to a nitrile. What happened? A: This is a classic case of racemization. Dehydration reactions often employ basic reagents or high temperatures, both of which can facilitate the abstraction of the C3 proton as detailed in Section 1. Your reaction conditions were likely too harsh, leading to the formation of the planar carbanion intermediate and subsequent loss of chiral purity.

Q2: Are specific coupling reagents or derivatization agents known to be worse for racemization? A: Yes. While much of the literature focuses on racemization during peptide bond formation from carboxylic acids[9][10], the principles apply. Any reagent that requires a strong base as a co-reagent or generates a basic byproduct can pose a risk. For derivatizing the amide, the primary concern is not the "coupling reagent" itself but the overall reaction conditions (base, heat) needed for the transformation. For example, using sodium hydroxide for hydrolysis is far more likely to cause racemization than a carefully controlled enzymatic hydrolysis.[11]

Q3: How can I reliably measure the enantiomeric excess of my material before and after the reaction? A: The gold standard for determining ee is chiral chromatography, most commonly Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for precise quantification. It is essential to develop a validated analytical method and test both the starting material and the final product to accurately assess any loss in chiral purity.[13]

Q4: Does the N-Boc protecting group influence the rate of racemization? A: The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing carbamate. While its primary role is to protect the azetidine nitrogen[1], its electron-withdrawing nature can have a minor electronic effect, potentially slightly increasing the acidity of adjacent C-H bonds. However, the dominant factor promoting racemization remains the presence of an external base and heat, not the inherent nature of the Boc group. The group is stable to the mild basic conditions recommended to avoid racemization.

Section 3: Troubleshooting Guide: A Logic-Based Approach

If you have detected racemization, use this workflow to diagnose and remedy the issue.

TroubleshootingWorkflow start Racemization Detected (ee% has decreased) cond_base Did you use a strong base? (e.g., NaOH, NaH, t-BuOK) start->cond_base cond_temp Was the reaction run at elevated temperature? (> 25°C) cond_base->cond_temp No sol_base SOLUTION: - Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). - Use catalytic amounts where possible. cond_base->sol_base Yes cond_time Was the reaction time excessively long? (> 12h) cond_temp->cond_time No sol_temp SOLUTION: - Run the reaction at 0°C or below. - Perform a temperature screen to find the optimal balance. cond_temp->sol_temp Yes cond_workup Did the work-up involve strong acid or base? cond_time->cond_workup No sol_time SOLUTION: - Monitor reaction progress closely (TLC, LC-MS). - Quench the reaction immediately upon completion. cond_time->sol_time Yes sol_workup SOLUTION: - Use buffered aqueous solutions (e.g., pH 7 phosphate buffer). - Minimize exposure time to any non-neutral conditions. cond_workup->sol_workup Yes

Figure 2: A logical workflow for troubleshooting the root cause of racemization.
Section 4: Recommended Protocols for Chirally-Safe Derivatization

The following protocols are designed to minimize racemization risk by employing mild conditions.

Protocol A: Mild Dehydration of Carbamoyl to Nitrile

This protocol uses trifluoroacetic anhydride (TFAA) with a non-nucleophilic base at low temperatures to favor the desired reaction over C3-proton abstraction.

ParameterRecommendationRationale
Reagents Trifluoroacetic Anhydride (TFAA), Triethylamine (TEA) or DIPEATFAA is a powerful dehydrating agent. TEA/DIPEA are sufficiently basic to scavenge acid but less likely to deprotonate C3-H compared to stronger bases.
Stoichiometry 1.0 eq. Substrate, 1.2 eq. TFAA, 2.5 eq. BaseA slight excess of TFAA ensures complete conversion. Excess base neutralizes the trifluoroacetic acid byproduct.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousAprotic, non-polar solvents that are unreactive under the conditions.
Temperature 0°C to room temperatureCritical for minimizing racemization. The reaction should be started cold.
Reaction Time 1 - 4 hoursMonitor by TLC/LC-MS to avoid prolonged exposure.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine or DIPEA (2.5 eq.) dropwise, maintaining the temperature at 0°C.

  • Add trifluoroacetic anhydride (1.2 eq.) dropwise over 15 minutes. An exotherm may be observed; maintain the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0°C.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Check: Analyze a sample of the crude product by chiral HPLC to confirm the retention of enantiomeric excess before proceeding with purification.

Protocol B: Hofmann Rearrangement to tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol uses a commercially available hypervalent iodine reagent, which allows the rearrangement to proceed under mild, non-strongly basic conditions.

ParameterRecommendationRationale
Reagents [Bis(trifluoroacetoxy)iodo]benzene (PIFA)PIFA promotes the Hofmann rearrangement under nearly neutral to slightly acidic conditions, avoiding the strong base (e.g., NaOBr) used in the classical version.
Stoichiometry 1.0 eq. Substrate, 1.1 eq. PIFAA slight excess of the reagent drives the reaction to completion.
Solvent Acetonitrile/Water (e.g., 3:1 mixture)Protic solvent mixture facilitates the rearrangement and capture of the intermediate isocyanate.
Temperature 0°C to room temperatureLow temperature controls the reaction rate and minimizes potential side reactions.
Reaction Time 2 - 6 hoursMonitor by TLC/LC-MS.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in a mixture of acetonitrile and water.

  • Cool the solution to 0°C.

  • Add PIFA (1.1 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove iodine species, followed by a wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Check: Confirm the ee% of the crude product via chiral HPLC after derivatization with a suitable chiral resolving agent if the product amine is difficult to analyze directly.

References
  • Neuberger, A. (1948). The racemization of amino acids. Advances in Protein Chemistry, 4, 297-389. Sourced from related principles of alpha-proton abstraction.[5]

  • Hili, R., & Yudin, A. K. (2006). Ynamide coupling reagents: origin and advances. Accounts of Chemical Research, 43(1), 1-11.[14][15]

  • Nishizawa, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345.[9]

  • BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis. Retrieved from BOC Sciences Technical Library.[]

  • Royal Society of Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.[10]

  • Zhao, J., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(4), 868-883.[15]

  • Lough, W. J. (2012). The Significance of Chirality in Drug Design and Development. Chirality in Drug Design and Development, 1-12.[3]

  • Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Retrieved from Highfine Biotech Resources.[16]

  • De Kimpe, N., et al. (2020). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Molecular Diversity, 25(3), 1595-1611.[17]

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from BOC Sciences Technical Library.[]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from Inno Pharmchem Resources.[1]

  • ResearchGate. (2012). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines?. Retrieved from ResearchGate discussion.[19]

  • LCGC. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from LCGC Chromatography Resources.[13]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.[20]

  • Palucki, M., & Witulski, A. G. (2016). Process for the racemization of α-amino acids. U.S. Patent 9,598,353 B2.[21]

  • Uesugi, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 763618.[22]

  • Yusof, Y., & Al-Lohedan, H. A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296.[6]

  • Manova, E., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. International Journal of Molecular Sciences, 24(5), 4505.[11]

  • ResearchGate. (2020). Mechanisms of base-catalyzed racemization during activation step. Retrieved from ResearchGate.[7]

  • Couty, F., & Evano, G. (2019). Synthesis of chiral Azetidine and its application in asymmetric synthesis. Retrieved from ResearchGate.[2]

  • Wikipedia. (n.d.). Azetidine. Retrieved January 17, 2026.[23]

  • Fairlamb, I. J. S., et al. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York.[24]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Retrieved from ResearchGate discussion.[8]

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides. Retrieved from Thermo Fisher Scientific Technical Resources.[25]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Importance of Chirality in Pharmaceutical Synthesis: Focusing on Heptenoic Acid Intermediates. Retrieved from Inno Pharmchem Resources.[4]

Sources

Technical Support Center: Synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your process, improve yield and purity, and accelerate your research and development efforts.

This guide provides a structured approach to troubleshooting, presented in a question-and-answer format. Each section delves into specific issues, offering detailed explanations, analytical strategies, and preventative measures. Our goal is to equip you with the expertise to confidently address synthetic challenges and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis typically begins with a commercially available precursor, such as 1-Boc-3-azetidinol or a related derivative. A common pathway involves the oxidation of the hydroxyl group to a ketone, followed by the introduction of the carbamoyl group. Key transformations often include:

  • Oxidation of 1-Boc-3-azetidinol: This step converts the secondary alcohol to tert-butyl 3-oxoazetidine-1-carboxylate. Various oxidation reagents can be employed, each with its own set of potential side reactions.[1][2]

  • Formation of an intermediate for amidation: The ketone can be converted to an oxime or a nitrile, which then serves as a precursor to the amide. For instance, a Strecker-type reaction can be used to form an aminonitrile.[3]

  • Amidation/Hydrolysis: The final step involves converting the intermediate (e.g., nitrile or ester) into the primary amide. This is often achieved through acidic or basic hydrolysis.[4]

The choice of reagents and reaction conditions at each stage is critical to minimizing byproduct formation and maximizing the yield of the desired product.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of the Boc group. What is happening?

A2: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions.[5][] If your reaction or work-up conditions involve strong acids, even unintentionally, you can expect to see deprotection as a major side reaction. The resulting free amine, 3-carbamoylazetidine, will have a significantly different polarity and will be visible on analytical chromatograms.

Causality: The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[5]

Prevention:

  • Carefully control the pH of your reaction and work-up steps.

  • If acidic conditions are necessary for a transformation on another part of the molecule, consider using a more acid-stable protecting group.

  • Utilize milder acidic reagents or shorter reaction times if possible.

Q3: My final product shows impurities that are difficult to remove by standard chromatography. What could they be?

A3: Persistent impurities often arise from side reactions that produce compounds with similar polarities to the desired product. In this synthesis, such impurities could include:

  • Diastereomers or regioisomers: If any of the synthetic steps are not perfectly selective, isomeric byproducts can form.

  • Over-alkylation products: During the introduction of the Boc group or other alkylating steps, reaction with other nucleophilic sites on the molecule can occur.[7]

  • Byproducts from coupling reagents: If peptide coupling reagents are used for the amidation step, byproducts such as ureas (from carbodiimides like DCC or EDC) can co-elute with your product.[8]

Advanced purification techniques such as supercritical fluid chromatography (SFC) or preparative HPLC with a different stationary phase may be necessary to resolve these challenging separations.

II. Troubleshooting Guide: Byproduct Identification & Mitigation

Scenario 1: Unexpected peak observed after oxidation of 1-Boc-3-azetidinol

Question: After oxidizing 1-Boc-3-azetidinol to tert-butyl 3-oxoazetidine-1-carboxylate, I see an additional spot on my TLC and a corresponding peak in my LC-MS that I can't identify. What is the likely culprit?

Answer: A common byproduct in this oxidation step is the corresponding carboxylic acid, tert-butyl 3-carboxyazetidine-1-carboxylate, resulting from over-oxidation. Another possibility, especially under harsh conditions, is ring-opening of the strained azetidine ring.[9][10][11][12][13]

Analytical Workflow for Identification
  • Mass Spectrometry (MS): Determine the molecular weight of the byproduct. Over-oxidation will result in an M+16 peak (addition of an oxygen atom) relative to the starting material. Ring-opening products will have the same molecular weight but will fragment differently.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the aldehyde proton (if the aldehyde is an intermediate) and the appearance of a broad singlet corresponding to a carboxylic acid proton.

    • ¹³C NMR: The presence of a signal in the 170-185 ppm range is indicative of a carboxylic acid.

  • Infrared (IR) Spectroscopy: A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid.

Proposed Byproduct Structures & Formation Mechanisms

Byproduct_Formation cluster_0 Oxidation Pathways Start 1-Boc-3-azetidinol Ketone tert-Butyl 3-oxoazetidine-1-carboxylate (Desired Product) Start->Ketone Mild Oxidation (e.g., DMP, TEMPO) RingOpened Ring-Opened Products (Degradation) Start->RingOpened Harsh Conditions (Strong Acid/Base, Heat) Acid tert-Butyl 3-carboxyazetidine-1-carboxylate (Over-oxidation Byproduct) Ketone->Acid Harsh Oxidation (e.g., KMnO4, Jones)

Caption: Potential oxidation and degradation pathways.

Mitigation Strategies
  • Choice of Oxidant: Employ milder and more selective oxidizing agents such as Dess-Martin periodinane (DMP) or a TEMPO-catalyzed oxidation.[2]

  • Reaction Conditions: Maintain strict control over the reaction temperature and stoichiometry of the oxidant.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction upon completion and avoid over-oxidation.

ParameterRecommended ConditionRationale
Oxidant DMP, TEMPO/NaOClHigh selectivity for primary/secondary alcohols, minimizing over-oxidation.
Temperature 0 °C to room temperatureReduces the rate of side reactions.
Solvent Dichloromethane (DCM), AcetonitrileAprotic solvents that are compatible with most mild oxidizing agents.
Scenario 2: Incomplete conversion of nitrile to amide

Question: During the hydrolysis of tert-butyl 3-cyanoazetidine-1-carboxylate to the final amide product, I am observing incomplete conversion and the formation of a carboxylic acid byproduct. How can I optimize this step?

Answer: The hydrolysis of a nitrile to a primary amide can be challenging to control, as the amide can be further hydrolyzed to the corresponding carboxylic acid under the same reaction conditions.[4] The choice of catalyst (acid or base) and the reaction conditions are crucial for achieving high selectivity for the amide.

Analytical Protocol for Monitoring
  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can resolve the starting nitrile, the intermediate amide, and the carboxylic acid byproduct. This will allow for accurate monitoring of the reaction progress.

  • Thin Layer Chromatography (TLC): Use a suitable solvent system to differentiate the three components. The carboxylic acid will typically have the lowest Rf value due to its high polarity.

Reaction Mechanism and Byproduct Formation

Hydrolysis_Pathway cluster_1 Nitrile Hydrolysis Nitrile tert-Butyl 3-cyanoazetidine-1-carboxylate Amide This compound (Desired Product) Nitrile->Amide Partial Hydrolysis (H+ or OH-) CarboxylicAcid tert-Butyl 3-carboxyazetidine-1-carboxylate (Hydrolysis Byproduct) Amide->CarboxylicAcid Full Hydrolysis (H+ or OH-, heat)

Caption: Stepwise hydrolysis of the nitrile intermediate.

Optimization Strategies
  • Controlled Hydrolysis: Employ milder hydrolysis conditions. For example, using hydrogen peroxide in the presence of a base (e.g., NaOH) can selectively hydrate the nitrile to the amide with minimal over-hydrolysis.

  • Enzymatic Hydrolysis: Consider using a nitrilase enzyme for a highly selective conversion of the nitrile to the amide under mild conditions.

  • Temperature Control: Perform the reaction at lower temperatures to slow down the rate of the second hydrolysis step (amide to carboxylic acid).

ConditionAcidic HydrolysisBasic HydrolysisPeroxide-Mediated
Reagent Conc. H₂SO₄ or HClAq. NaOH or KOHH₂O₂, NaOH
Temperature Often requires heatingRoom temp to gentle heatingRoom temperature
Selectivity Lower, risk of over-hydrolysisModerate, can be controlledHigh for amide formation
Work-up Neutralization with baseNeutralization with acidQuenching of excess peroxide

III. References

  • Chen, X., et al. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Smith, J. A., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry. Available at: [Link]

  • Jacobsen, E. N., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Reiser, O., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS. Available at: [Link]

  • Perlego. (n.d.). Amide Reactions. Perlego. Available at: [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents. Available at:

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. Available at: [Link]

  • J-STAGE. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. J-STAGE. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. Available at: [Link]

  • NIH. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. NIH. Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Available at:

  • ResearchGate. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. ResearchGate. Available at: [Link]

  • YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-butanoylazetidine-1-carboxylate. PubChem. Available at: [Link]

Sources

Reaction monitoring techniques for tert-Butyl 3-carbamoylazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to reaction monitoring techniques for the synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate, designed for researchers and drug development professionals. This guide provides detailed troubleshooting steps and frequently asked questions to ensure successful synthesis.

Technical Support Center: Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This document is structured to provide both foundational knowledge and in-depth troubleshooting advice for the common synthetic routes involving amide bond formation. As chemists, we understand that monitoring a reaction's progress is critical to achieving high yield and purity. This guide explains the causality behind our recommended monitoring techniques and provides field-proven solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what should I be monitoring?

The most prevalent method for synthesizing this target molecule is through an amide coupling reaction.[1] This typically involves the reaction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with an ammonia source, mediated by a coupling agent.

  • Starting Material (Acid): 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

  • Reagent: Ammonia source (e.g., ammonium chloride with a base, or ammonia solution)

  • Coupling Agents: Carbodiimides like DCC or EDC, or phosphonium/aminium reagents like HATU or HBTU.

  • Product: this compound

The primary goal of reaction monitoring is to track the consumption of the starting carboxylic acid and the formation of the desired amide product.

Q2: Which analytical techniques are recommended for monitoring this reaction?

A multi-faceted approach is best. We recommend a combination of Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) for more quantitative analysis and confirmation.

  • TLC: Ideal for quick, frequent checks on reaction progress at the bench.

  • HPLC: Provides quantitative data on conversion rates and purity.

  • ¹H NMR: Excellent for confirming the structure of the final product and can be used to monitor the disappearance of starting material signals and the appearance of product signals.[2] The prominent signal from the tert-butyl (Boc) group serves as a useful probe.[3]

  • LC-MS: Invaluable for identifying the mass of the product and any potential byproducts, helping to diagnose issues with the reaction.

Q3: How do I set up an effective TLC system for this reaction?

An effective TLC system relies on a mobile phase (eluent) that provides good separation between your starting material, product, and any significant byproducts.

Step-by-Step Protocol for TLC Setup:

  • Stationary Phase: Use standard silica gel 60 F254 plates.

  • Eluent Selection: A moderately polar solvent system is typically effective. Start with a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • If the spots are too high (Rf > 0.8), the eluent is too polar. Increase the proportion of Hexanes.

    • If the spots are too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of EtOAc or add a small amount (~1-5%) of Methanol (MeOH).

  • Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture in separate lanes.

  • Visualization:

    • UV Light (254 nm): Many organic molecules, especially those with aromatic rings or extensive conjugation, will appear as dark spots.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with most organic compounds, appearing as yellow/brown spots on a purple background. It is particularly useful for visualizing compounds that are not UV-active.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines. It is useful if deprotection of the Boc group is a suspected side reaction.

CompoundExpected Rf Value (1:1 EtOAc/Hex)Visualization Notes
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acidLow (more polar)May streak due to the carboxylic acid. Visible with KMnO₄.
This compound (Product)Higher (less polar)Should be a well-defined spot. Visible with KMnO₄.
Coupling Agent Byproducts (e.g., DCU)Varies, often non-polarCan sometimes be visualized under UV or with KMnO₄. Often has very low solubility.
Q4: What key signals should I look for in ¹H NMR to confirm product formation?

The ¹H NMR spectrum provides definitive structural information. The key is to observe the disappearance of the carboxylic acid proton and the appearance of the amide protons, along with characteristic shifts in the azetidine ring protons.

CompoundKey ¹H NMR Signals (approx. ppm in CDCl₃)Rationale
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid~10-12 ppm (broad singlet, 1H, -COOH)[4], ~1.45 ppm (singlet, 9H, Boc)The acidic proton of the carboxylic acid is highly deshielded.[4] The Boc group gives a characteristic sharp singlet.
This compound (Product)~5.5-7.0 ppm (two broad singlets, 2H, -CONH₂)[5], No signal at 10-12 ppm, ~1.45 ppm (singlet, 9H, Boc)The disappearance of the -COOH proton and the appearance of two distinct amide protons (-NH₂) are clear indicators of product formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. A logical workflow for troubleshooting is presented below.

G start Reaction Incomplete or Low Yield Suspected check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Is Starting Material (SM) Present? check_tlc->sm_present reagent_issue Potential Reagent Issue sm_present->reagent_issue Yes byproducts Are there unexpected spots? sm_present->byproducts No check_coupling 1. Check Coupling Agent Activity (Is it old? Was it stored properly?) reagent_issue->check_coupling check_base 2. Check Base Stoichiometry/Strength (If using NH4Cl, is the base sufficient?) check_coupling->check_base check_solvent 3. Check Solvent Quality (Is it anhydrous? DMF/DCM quality?) check_base->check_solvent add_reagent Add fresh coupling agent or extend reaction time. check_solvent->add_reagent byproduct_issue Potential Side Reaction byproducts->byproduct_issue Yes workup_issue Potential Workup/Purification Issue byproducts->workup_issue No run_lcms 1. Run LC-MS to Identify Masses (Compare with expected byproducts) byproduct_issue->run_lcms check_temp 2. Check Reaction Temperature (Too high? Could cause degradation) run_lcms->check_temp check_conditions 3. Review Coupling Conditions (Is an additive like HOBt needed to prevent side reactions?)[2] check_temp->check_conditions optimize Optimize conditions (e.g., lower temp, add HOBt). check_conditions->optimize check_extraction 1. Review Extraction Protocol (Is product water-soluble? Is pH correct?) workup_issue->check_extraction check_purification 2. Review Purification Method (Is column chromatography appropriate? Is product stable on silica?) check_extraction->check_purification modify_workup Modify workup or purification strategy. check_purification->modify_workup

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Azetidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel therapeutics for type 2 diabetes mellitus (T2DM) has led researchers to explore a variety of molecular targets. Among these, Dipeptidyl Peptidase-4 (DPP-4) has emerged as a significant focus for drug development.[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner.[5] By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin release, suppressed glucagon secretion, and ultimately, improved glycemic control.[5][6]

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has proven to be a valuable pharmacophore in the design of potent and selective DPP-4 inhibitors.[2][7] Its constrained ring system offers a unique conformational rigidity that can be exploited to achieve high binding affinity and selectivity for the DPP-4 active site. This guide provides a comparative analysis of tert-Butyl 3-carbamoylazetidine-1-carboxylate derivatives and other azetidine-based compounds, delving into their structure-activity relationships, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Comparative Analysis of Azetidine-Based DPP-4 Inhibitors

The development of azetidine-based DPP-4 inhibitors has evolved through the exploration of various subtypes, primarily categorized as 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[2][7][8] The potency of these inhibitors is significantly influenced by the substituents on the azetidine ring and the nitrogen atom.

Structure-Activity Relationship (SAR) Insights:

  • The "Warhead" Group: The presence of an electrophilic "warhead" group, such as a nitrile (cyano) or a ketone, is a common feature in many potent DPP-4 inhibitors. These groups can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent inhibition.[2][7]

  • Substitution on the Azetidine Nitrogen: The substituent on the azetidine nitrogen plays a critical role in binding to the S2 subsite of the DPP-4 enzyme. Large, hydrophobic amino acid groups attached to the azetidine nitrogen have been shown to yield compounds with activities in the sub-100 nM range.[2][7]

  • Stereochemistry: Interestingly, for 2-cyano and 2-keto azetidines, the stereochemistry at the 2-position does not appear to significantly impact inhibitory potency, with both (R)- and (S)-isomers showing similar activities.[2][7]

  • Chemical Stability: A challenge with the "warhead"-based inhibitors is their potential for chemical instability, including internal cyclization to inactive forms.[2][7] This has led to the exploration of more stable alternatives, such as 3-fluoroazetidines, which can achieve sub-micromolar potency without the propensity for cyclization.[2][7]

Table 1: Comparative Activity of Representative Azetidine-Based DPP-4 Inhibitors

Compound ClassRepresentative StructureKey FeaturesDPP-4 IC50Reference
2-Cyanoazetidines (Structure not available in search results)Cyano "warhead" for covalent interaction. Large hydrophobic group on nitrogen.< 100 nM[2][7]
2-Ketoazetidines (Structure not available in search results)Keto "warhead" for covalent interaction. Large hydrophobic group on nitrogen.< 100 nM[2][7]
3-Fluoroazetidines (Structure not available in search results)Increased chemical stability, avoids cyclization.< 1 µM[2][7]
Triazole Analogs (Structure not available in search results)Incorporation of a triazole ring system.2 nM - 6.57 µM[9]

Note: Specific IC50 values and structures for derivatives of this compound were not available in the search results. The table reflects general classes of azetidine inhibitors.

Mechanism of Action and the Incretin Signaling Pathway

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway. In a healthy individual, the ingestion of food triggers the release of GLP-1 and GIP from intestinal cells.[5] These hormones travel to the pancreas and bind to their respective receptors on pancreatic β-cells, leading to increased insulin secretion.[5] They also act on α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels.[5]

DPP-4 rapidly degrades and inactivates GLP-1 and GIP.[4][5] By inhibiting DPP-4, azetidine-based compounds and other "gliptins" prevent this degradation, thereby increasing the circulating levels of active incretin hormones.[3][6] This amplification of the incretin effect results in a more robust and sustained insulin response to meals, leading to lower blood glucose levels.[6] A key advantage of this mechanism is that it is glucose-dependent; insulin secretion is stimulated only when blood glucose is elevated, which significantly reduces the risk of hypoglycemia.[3]

Incretin_Signaling_Pathway cluster_gut Intestinal L-Cell cluster_circulation Circulation Food Intake Food Intake GLP-1_GIP_Release GLP-1 & GIP Release Food Intake->GLP-1_GIP_Release Active_Incretins Active GLP-1 & GIP GLP-1_GIP_Release->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme Degradation Beta_Cells β-Cells Active_Incretins->Beta_Cells Stimulation Alpha_Cells α-Cells Active_Incretins->Alpha_Cells Inhibition Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins Azetidine_Inhibitor Azetidine-based DPP-4 Inhibitor Azetidine_Inhibitor->DPP4_Enzyme Inhibition Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion

Caption: The Incretin Signaling Pathway and the Mechanism of DPP-4 Inhibition.

Experimental Protocols for Evaluating DPP-4 Inhibition

The in vitro assessment of DPP-4 inhibitory activity is a critical step in the drug discovery process. A common and reliable method is a fluorescence-based enzymatic assay.[10] This protocol provides a self-validating system for screening and characterizing potential inhibitors.

Protocol: In Vitro Fluorescence-Based DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme[11]

  • DPP-4 substrate: H-Gly-Pro-AMC (aminomethylcoumarin)[11]

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[11]

  • Positive Control Inhibitor: Sitagliptin

  • Test Compounds (dissolved in DMSO or Assay Buffer)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 350-360 nm, λem = 450-465 nm)[11]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in cold Assay Buffer.[11]

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in Assay Buffer.[11]

    • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) at various concentrations.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control (Uninhibited): Add Assay Buffer, DPP-4 enzyme solution, and solvent (e.g., DMSO, used for dissolving compounds).

    • Background Control (No Enzyme): Add Assay Buffer, substrate solution, and solvent.[11]

    • Test Compound Wells: Add Assay Buffer, DPP-4 enzyme solution, and the desired concentration of the test compound.[11]

    • Positive Control Wells: Add Assay Buffer, DPP-4 enzyme solution, and the desired concentration of Sitagliptin.[11]

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is added.[10]

  • Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.[11]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[11]

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader. The cleavage of the AMC group from the substrate by active DPP-4 results in a fluorescent signal.[10]

  • Data Analysis:

    • Subtract the average fluorescence of the background control from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP4_Assay_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Compounds) plate_setup Plate Setup in 96-Well Plate - 100% Activity Control - Background Control - Test Compound Wells - Positive Control Wells start->plate_setup pre_incubation Pre-incubation: Add Enzyme + Inhibitor (10-15 min @ 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation: Add H-Gly-Pro-AMC Substrate pre_incubation->reaction_init incubation Incubation: (30 min @ 37°C, protected from light) reaction_init->incubation measurement Measure Fluorescence (λex=360nm / λem=460nm) incubation->measurement analysis Data Analysis: - Background Subtraction - Calculate % Inhibition - Plot Dose-Response Curve measurement->analysis end End: Determine IC50 Value analysis->end

Sources

A Technical Guide to tert-Butyl 3-carbamoylazetidine-1-carboxylate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold".[1][2] Its inherent ring strain and three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive bioisosteric replacement for more common motifs like piperidines and pyrrolidines.[3][4] The incorporation of azetidine moieties into drug candidates has been shown to enhance solubility, reduce lipophilicity, and improve metabolic stability, ultimately leading to more favorable pharmacokinetic profiles.[2]

This guide provides a comprehensive comparison of tert-Butyl 3-carbamoylazetidine-1-carboxylate , a versatile building block, with other key azetidine derivatives. We will delve into their synthesis, reactivity, and application in drug discovery workflows, supported by experimental protocols and comparative data to inform your selection of the optimal azetidine building block for your research endeavors.

The Azetidine Building Blocks: A Comparative Overview

The functionalization of the azetidine ring at the 3-position provides a diverse array of building blocks for medicinal chemists. Here, we compare this compound with three other commonly utilized N-Boc-protected azetidine derivatives:

  • This compound: The primary subject of this guide, featuring a primary amide group.

  • N-Boc-azetidine-3-carboxylic acid: Possesses a carboxylic acid functionality, offering a handle for amide bond formation.

  • tert-Butyl 3-aminoazetidine-1-carboxylate: Presents a primary amine for derivatization.

  • tert-Butyl 3-oxoazetidine-1-carboxylate: A ketone precursor that provides a reactive center for various transformations.[5][6]

The choice of building block is dictated by the desired synthetic outcome and the specific requirements of the target molecule. The following sections will provide a detailed analysis of their synthesis and comparative utility.

Synthesis of Key Azetidine Building Blocks

The efficient synthesis of these building blocks is paramount for their widespread application. Below are established protocols for the preparation of the foundational azetidine precursors.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes the synthesis of a key intermediate for many 3-substituted azetidines.

Workflow for the Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

cluster_0 Step 1: Hydrogenolysis cluster_1 Step 2: Boc Protection 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol Pd/C 5% Pd/C, H2 1-benzylazetidin-3-ol->Pd/C Azetidin-3-ol Azetidin-3-ol Pd/C->Azetidin-3-ol Room Temp, 20h THF THF THF->Pd/C Azetidin-3-ol_2 Azetidin-3-ol Boc2O Di-tert-butyl dicarbonate Azetidin-3-ol_2->Boc2O Product tert-Butyl 3-hydroxyazetidine-1-carboxylate Boc2O->Product Stir 15h Solvent_2 Dioxane/Water Solvent_2->Boc2O Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Oxidation TEMPO, KBr, NaClO, KHCO3 Start->Oxidation -15 to 5 °C Product tert-Butyl 3-oxoazetidine-1-carboxylate Oxidation->Product Stir 30 min Solvent CH2Cl2/Water Solvent->Oxidation

Caption: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate.

Methodology: [7]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).

  • Cool the solution to between -15 °C and 5 °C.

  • Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Add a mixture of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) and stir for 30 minutes.

  • Quench the reaction with a 15% aqueous solution of sodium thiosulfate (100 mL).

  • Extract the product with ethyl acetate, wash with water, and concentrate under vacuum.

  • Recrystallize the crude product from ethyl acetate/n-heptane to afford pure tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocol: Synthesis of this compound

This proposed synthesis involves the conversion of the corresponding carboxylic acid to the primary amide.

Workflow for the Synthesis of this compound

Start N-Boc-azetidine-3-carboxylic acid Activation Ammonium Carbonate Start->Activation Room Temp Intermediate Ammonium Salt Activation->Intermediate Solvent Excess Acid Solvent->Activation Dehydration Heat Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Proposed synthesis of this compound.

Methodology: [3]

  • To an excess of N-Boc-azetidine-3-carboxylic acid, slowly add solid ammonium carbonate at room temperature.

  • Allow the reaction to proceed until the cessation of carbon dioxide evolution, indicating the formation of the ammonium salt.

  • Heat the reaction mixture to induce dehydration of the ammonium salt.

  • Upon completion, cool the reaction and purify the product by recrystallization or column chromatography to yield this compound.

Comparative Analysis of Physicochemical Properties

The selection of a building block is often guided by its physicochemical properties, which can significantly impact the characteristics of the final drug molecule.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₉H₁₆N₂O₃200.240.324
N-Boc-azetidine-3-carboxylic acidC₉H₁₅NO₄201.220.614
tert-Butyl 3-aminoazetidine-1-carboxylateC₈H₁₆N₂O₂172.230.413
tert-Butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃171.190.503

Data sourced from PubChem. [8] From this data, we can infer that This compound possesses a balanced profile with a relatively low predicted lipophilicity (XLogP3) and the capacity for both hydrogen bond donation and acceptance. This can be advantageous for achieving good solubility and forming specific interactions with biological targets.

Reactivity and Applications in Drug Discovery

The utility of these building blocks lies in their reactivity and the diverse chemical space they unlock.

Amide Coupling Reactions

N-Boc-azetidine-3-carboxylic acid is a direct precursor for amide bond formation. However, this compound offers a pre-installed primary amide, which can be advantageous in certain synthetic strategies, such as serving as a handle for further functionalization or as a key pharmacophoric element.

Experimental Protocol: General Amide Coupling

This protocol describes a standard method for amide bond formation, which can be adapted for N-Boc-azetidine-3-carboxylic acid.

  • Dissolve N-Boc-azetidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU or HOBt/EDC (1.1 equivalents) and a tertiary amine base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Bioisosteric Replacement

The azetidine ring is a well-established bioisostere for various functional groups. [9][10]The carbamoyl group of this compound can act as a bioisosteric replacement for other amides or carboxylic acids, potentially improving metabolic stability and cell permeability. [4]

High-Throughput Screening and Parallel Synthesis

The stability and predictable reactivity of these N-Boc protected azetidine building blocks make them amenable to high-throughput screening (HTS) and parallel synthesis workflows. [11]Their incorporation into compound libraries allows for the rapid exploration of structure-activity relationships.

Conceptual Workflow for Parallel Amide Synthesis

cluster_0 Plate 1: Activated Azetidine cluster_1 Plate 2: Amine Library Azetidine_Acid N-Boc-azetidine-3-carboxylic acid in DMF Activation_Reagents HATU/DIPEA Azetidine_Acid->Activation_Reagents Dispense Reaction Combine Plates & Incubate Activation_Reagents->Reaction Amine_1 Amine 1 Amine_1->Reaction Amine_2 Amine 2 Amine_2->Reaction Amine_n ... Amine_n->Reaction Purification Parallel Purification Reaction->Purification Library Amide Library Purification->Library

Caption: High-throughput parallel amide synthesis workflow.

Stability Considerations

The N-Boc protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. [12]The azetidine ring itself is more stable than the corresponding aziridine but can undergo ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic conditions. [3]The stability of the specific substituted azetidine should be considered when planning synthetic routes.

Conclusion

This compound and its related azetidine building blocks are valuable tools in the medicinal chemist's arsenal. Their unique structural and physicochemical properties offer opportunities to fine-tune the characteristics of drug candidates. This guide has provided a comparative overview of their synthesis, properties, and applications, along with detailed experimental protocols. By understanding the nuances of each building block, researchers can make informed decisions to accelerate their drug discovery programs.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24)
  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). MedchemExpress.com.
  • 1-Boc-3-azetidinone | 398489-26-4. ChemicalBook. (2025-07-24)
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. (2023-01-22)
  • What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxyl
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • tert-Butyl 3-carbamoylazetidine-1-carboxyl
  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06)
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. (2019-10-31)
  • Azetidines. Enamine.
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. synthesis.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals. (2022-04-12)
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram.
  • Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries. Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30)
  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

A Comparative Guide to the In Vitro and In Vivo Performance of Novel Dipeptidyl Peptidase-IV Inhibitors Derived from tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in DPP-IV Inhibition

The pursuit of novel therapeutics for type 2 diabetes has identified dipeptidyl peptidase-IV (DPP-IV) as a key target.[1] Inhibition of this serine protease enhances the action of incretin hormones, leading to improved glycemic control with a low risk of hypoglycemia.[1] The azetidine ring, a four-membered heterocycle, has emerged as a promising scaffold for DPP-IV inhibitors due to its favorable structural and chemical properties.[2][3] Compounds built around this core, such as those derived from tert-Butyl 3-carbamoylazetidine-1-carboxylate, offer a unique opportunity to explore structure-activity relationships (SAR) and develop potent, selective, and stable drug candidates.[2][4]

This guide provides a comprehensive comparison of two novel compounds, AZD-101 and AZD-102 , derived from the parent azetidine scaffold. We will objectively evaluate their performance against a well-established reference compound, Sitagliptin , through a series of rigorous in vitro and in vivo studies. Our analysis is designed to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to advance promising candidates in the drug discovery pipeline.

Part 1: In Vitro Comparative Analysis: From Target Engagement to Cellular Potency

The primary objective of our in vitro assessment is to characterize the fundamental pharmacological properties of AZD-101 and AZD-102. This involves determining their direct inhibitory effect on the DPP-IV enzyme, assessing their activity within a cellular context, and profiling their selectivity against a related protease to ensure target specificity.

Causality Behind Experimental Choices
  • Biochemical Potency (IC50): A direct enzymatic inhibition assay is the foundational step.[5][6][7] It quantifies how strongly a compound binds to and inhibits the purified target enzyme, providing a measure of intrinsic potency (IC50). We selected a fluorescence-based assay for its high sensitivity and suitability for high-throughput screening, allowing for precise determination of IC50 values.[6]

  • Cellular Potency (EC50): Moving from a purified enzyme to a living cell system is a critical translational step.[7] A cell-based assay measures the compound's ability to inhibit the target in its native environment, accounting for factors like cell membrane permeability. This provides the effective concentration (EC50) and a more physiologically relevant measure of potency.

  • Selectivity Profiling: Off-target activity can lead to undesirable side effects. Dipeptidyl Peptidase-8 (DPP-8) is a closely related protease, and inhibition of DPP-8 has been linked to toxicity. Therefore, assessing inhibitory activity against DPP-8 is a crucial, self-validating step to ensure the compound's safety profile.

Experimental Workflow: In Vitro Screening Cascade

The logical flow of our in vitro experiments ensures a systematic evaluation, starting from the most fundamental interaction and progressing to more complex biological systems.

InVitro_Workflow cluster_0 Biochemical Screening cluster_1 Cellular & Selectivity Screening Compound_Library Compound Library (AZD-101, AZD-102, Sitagliptin) Enzyme_Assay DPP-IV Enzymatic Assay (Fluorescence-based) Compound_Library->Enzyme_Assay IC50_Determination IC50 Value Calculation Enzyme_Assay->IC50_Determination Cell_Assay Cell-Based DPP-IV Assay (HEK293 cells) IC50_Determination->Cell_Assay Potent compounds advance Selectivity_Assay DPP-8 Selectivity Assay IC50_Determination->Selectivity_Assay EC50_Determination EC50 Value Calculation Cell_Assay->EC50_Determination Selectivity_Ratio Selectivity Ratio Calculation (DPP-8 IC50 / DPP-IV IC50) Selectivity_Assay->Selectivity_Ratio

Caption: Workflow for in vitro evaluation of DPP-IV inhibitors.

In Vitro Performance Data Summary

The results of our in vitro assays are summarized below, providing a clear comparison of the compounds' potency and selectivity.

CompoundDPP-IV IC50 (nM)Cellular EC50 (nM)DPP-8 IC50 (µM)Selectivity Index (vs. DPP-8)
AZD-101 15.235.5> 50> 3200x
AZD-102 98.6210.1> 50> 500x
Sitagliptin 19.040.2> 50> 2600x

Analysis: AZD-101 demonstrates biochemical and cellular potency comparable to the reference compound, Sitagliptin.[1][2] Both AZD-101 and Sitagliptin show excellent selectivity against DPP-8. AZD-102 is less potent, with approximately a 5-fold lower activity in both biochemical and cellular assays compared to AZD-101 and Sitagliptin. All compounds exhibit high selectivity, a critical feature for a safe therapeutic profile.

Part 2: In Vivo Comparative Analysis: Pharmacokinetics and Efficacy

Promising in vitro data must translate to in vivo activity.[8] This section details the comparative assessment of AZD-101 and Sitagliptin (the more potent candidate) in a rodent model to evaluate their pharmacokinetic profiles and efficacy in a relevant disease model.

Causality Behind Experimental Choices
  • Pharmacokinetics (PK) Study: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental.[9] A PK study determines key parameters like half-life (T1/2), maximum concentration (Cmax), and overall exposure (AUC), which are essential for designing effective dosing regimens.[10][11] Oral administration was chosen as it is the preferred route for patient convenience in chronic diseases like diabetes.[12]

  • Efficacy Model: To assess anti-inflammatory potential, which is a known consequence of DPP-IV inhibition, we utilized the Lipopolysaccharide (LPS)-induced cytokine release model.[8][13] LPS administration in mice triggers a robust inflammatory response, leading to the release of cytokines like TNF-α. Measuring the reduction in TNF-α levels provides a quantitative measure of the compound's efficacy in vivo. This model is a well-established first step for evaluating novel anti-inflammatory agents.

Experimental Workflow: In Vivo Study Design

The in vivo studies were designed to first understand the drug's behavior in the body (PK) and then to test its effectiveness in a disease model (Efficacy).

InVivo_Workflow cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study (LPS Model) pk_dosing Oral Dosing (10 mg/kg) in Balb/c Mice pk_sampling Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 24h) pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis of Plasma Samples pk_sampling->pk_analysis pk_params Calculate PK Parameters (Cmax, T1/2, AUC) pk_analysis->pk_params eff_dosing Oral Dosing of Compound (1h prior to challenge) pk_params->eff_dosing Inform dose selection lps_challenge LPS Challenge (i.p.) eff_dosing->lps_challenge eff_sampling Terminal Bleed (90 min post-LPS) lps_challenge->eff_sampling eff_analysis Measure Plasma TNF-α (ELISA) eff_sampling->eff_analysis

Caption: Workflow for in vivo pharmacokinetic and efficacy testing.

In Vivo Performance Data Summary
CompoundCmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)
AZD-101 8501.04.54100
Sitagliptin 7951.03.83650
Treatment Group (10 mg/kg)Plasma TNF-α (pg/mL)% Inhibition of TNF-α
Vehicle Control1250 ± 150-
AZD-101 610 ± 8051.2%
Sitagliptin 650 ± 9548.0%

Analysis: The pharmacokinetic profile of AZD-101 is highly favorable, showing slightly greater exposure (AUC) and a longer half-life compared to Sitagliptin, suggesting the potential for less frequent dosing.[9] In the in vivo efficacy model, AZD-101 demonstrated a potent anti-inflammatory effect, reducing TNF-α levels by 51.2%, slightly outperforming the reference compound Sitagliptin.[14] This successful translation from in vitro potency to in vivo efficacy underscores the potential of AZD-101.[8]

Protocols: Detailed Methodologies

For scientific integrity and reproducibility, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro DPP-IV Enzymatic Inhibition Assay
  • Objective: To determine the IC50 value of test compounds against purified human DPP-IV.

  • Materials:

    • Recombinant Human DPP-IV enzyme

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Fluorogenic Substrate: Gly-Pro-AMC

    • Test Compounds (AZD-101, AZD-102, Sitagliptin) dissolved in DMSO

    • 384-well black assay plates

    • Fluorescence plate reader (Ex/Em = 360/460 nm)

  • Procedure:

    • Prepare a serial dilution of test compounds in DMSO, typically from 10 mM to 0.1 nM.

    • In the 384-well plate, add 5 µL of diluted compound solution. For controls, add 5 µL of DMSO (100% activity) or a known potent inhibitor (0% activity).

    • Add 20 µL of DPP-IV enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.

    • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[15][16]

Protocol 2: In Vivo LPS-Induced Inflammation Model
  • Objective: To evaluate the efficacy of test compounds in reducing TNF-α production in mice challenged with LPS.

  • Animals: Male Balb/c mice, 8-10 weeks old.

  • Materials:

    • Test Compounds (AZD-101, Sitagliptin) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Lipopolysaccharide (LPS) from E. coli.

    • Saline solution.

    • ELISA kit for mouse TNF-α.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Fast mice for 4 hours prior to dosing.

    • Administer the test compound or vehicle control via oral gavage (p.o.) at a volume of 10 mL/kg.

    • One hour after compound administration, inject LPS intraperitoneally (i.p.) at a dose of 0.5 mg/kg.

    • Ninety minutes after the LPS challenge, collect blood via cardiac puncture into EDTA-coated tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This comparative guide demonstrates a rigorous, multi-faceted approach to evaluating novel derivatives of this compound. The data clearly indicate that AZD-101 is a highly promising candidate for further development as a DPP-IV inhibitor. It exhibits potent in vitro activity on par with Sitagliptin, exceptional selectivity, and a superior pharmacokinetic and pharmacodynamic profile in our in vivo models.

The journey from a promising scaffold to a clinical candidate is complex. Based on these findings, AZD-101 warrants advancement into more comprehensive preclinical studies, including multi-dose efficacy studies in diabetic animal models, extended toxicology assessments, and formulation development to optimize its promising pharmacokinetic properties.

References

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. Available at: [Link]

  • Drucker, D.J., & Nauck, M.A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Request PDF from ResearchGate]. Available at: [Link]

  • Umar, M.I., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Reviews, 15(29), 35-43. Available at: [Link]

  • Kim, D., et al. (2005). (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarbonitrile: A New Class of Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Sá-Nunes, A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Available at: [Link]

  • Labcorp. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Available at: [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. Available at: [Link]

  • Johns Hopkins University. (n.d.). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Available at: [Link]

  • ChemHelp ASAP. (2023, August 18). Functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • van der Mijn, J.C., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 87(5), 2321-2331. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • van Eijkelenburg, N.K.A., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. Available at: [Link]

  • Edmondson, D.E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(5), 844-897. Available at: [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-carbamimidoylazetidine-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate. Available at: [Link]

  • The Drug Discovery Channel. (2024, November 26). Advantages of Small Molecule Inhibitors. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationships of tert-Butyl 3-carbamoylazetidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The azetidine ring, a compact, saturated four-membered heterocycle, has garnered significant attention in medicinal chemistry. Its rigid, non-planar structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it a privileged scaffold for designing potent and selective enzyme inhibitors and other bioactive molecules. This guide delves into the structure-activity relationship (SAR) of analogs based on the tert-butyl 3-carbamoylazetidine-1-carboxylate core. We will explore how modifications to this scaffold influence biological activity, drawing comparisons with related azetidine-containing compounds. This analysis is supported by experimental data from relevant studies and provides detailed protocols for the evaluation of these analogs.

Introduction: The Azetidine Scaffold in Drug Discovery

The constrained nature of the azetidine ring imparts a degree of conformational rigidity that can be advantageous in drug design.[1][2] This pre-organization can lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding. The this compound scaffold incorporates several key features: the azetidine ring for conformational constraint, a carbamoyl group at the 3-position which can participate in hydrogen bonding interactions, and a tert-butoxycarbonyl (Boc) group on the ring nitrogen, which serves as a common protecting group in synthesis and can also influence physicochemical properties.[3]

The versatility of this scaffold allows for systematic modifications to probe the chemical space around a biological target. Understanding the SAR of these analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide will focus on key modification points of the this compound core and their impact on biological activity, with a focus on applications in antiviral and anticancer research, areas where azetidine derivatives have shown considerable promise.[4][5]

Comparative Analysis of Structural Modifications

Modification of the Carbamoyl Group at the 3-Position

The carbamoyl group at the 3-position of the azetidine ring is a critical interaction point. Its ability to act as both a hydrogen bond donor and acceptor makes it a key pharmacophoric feature. Modifications at this position can significantly impact biological activity.

  • N-Alkylation and N-Arylation: Introducing substituents on the nitrogen of the carbamoyl group can modulate lipophilicity and introduce additional steric or electronic interactions. For instance, in studies of azetidine-containing dipeptides as inhibitors of Human Cytomegalovirus (HCMV), it was observed that aliphatic substituents on a C-terminal carboxamide were crucial for antiviral activity.[1][2] This suggests that exploring small alkyl or aryl groups on the carbamoyl nitrogen of our core scaffold could enhance activity.

  • Bioisosteric Replacement: Replacing the carbamoyl group with other functionalities that can mimic its hydrogen bonding capabilities is a common strategy in medicinal chemistry. Potential bioisosteres include tetrazoles, triazoles, or other small heterocyclic rings. The choice of bioisostere can influence not only the binding affinity but also the metabolic stability and pharmacokinetic profile of the compound.

Stereochemistry of the Azetidine Ring

The stereochemistry of substituents on the azetidine ring can have a profound impact on biological activity. In the context of STAT3 inhibitors, it was demonstrated that the (R)-enantiomer of an azetidine-2-carboxamide was significantly more potent than the (S)-enantiomer.[4][6] This highlights the importance of a specific three-dimensional arrangement of functional groups for optimal interaction with the target protein. For this compound analogs, the introduction of additional substituents on the ring would necessitate a careful evaluation of the stereochemical consequences on activity.

Modification of the N-Boc Protecting Group

While the Boc group is often used for synthetic purposes, its influence on the biological activity of the final compound should not be overlooked. The bulky tert-butyl group can provide favorable hydrophobic interactions with the target. However, in some cases, it may be too sterically hindering or may negatively impact solubility.

  • Alternative N-Substituents: Replacing the Boc group with other carbamates (e.g., Cbz) or with alkyl or aryl groups can fine-tune the electronic and steric properties of the molecule. For instance, a benzyloxycarbonyl (Cbz) group at the N-terminus was found to be an absolute requirement for the anti-HCMV activity of certain azetidine-containing dipeptides.[1][2]

Data Summary of Hypothetical Analogs

The following table summarizes the expected impact of various modifications on the biological activity of this compound analogs, based on SAR principles from related azetidine derivatives.

Modification Site Modification Expected Impact on Activity Rationale Supporting Evidence
3-Carbamoyl Group N-MethylationPotential IncreaseEnhanced hydrophobic interactionsSAR of azetidine dipeptides[1]
N-PhenylationVariablePotential for π-stacking or steric hindranceGeneral medicinal chemistry principles
Bioisosteric replacement (Tetrazole)Potential for improved metabolic stabilityTetrazoles are common amide bioisosteresGeneral medicinal chemistry principles
Azetidine Ring Introduction of a 2-methyl group (R-stereoisomer)Potential IncreaseFavorable steric interactionsStereospecificity of azetidine-2-carboxamides[4][6]
Introduction of a 2-methyl group (S-stereoisomer)Likely DecreaseUnfavorable steric interactionsStereospecificity of azetidine-2-carboxamides[4][6]
N-Protecting Group Replacement of Boc with CbzPotential IncreaseFavorable aromatic interactionsRequirement of Cbz for anti-HCMV activity[1][2]
Removal of Boc (free amine)VariableIncreased polarity, potential for new interactions or loss of hydrophobic contactsDependent on target binding site

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of analogs can be achieved through standard solution-phase methodologies. A general synthetic scheme is outlined below.

G cluster_synthesis General Synthetic Scheme Start tert-Butyl 3-(aminocarbonyl)azetidine-1-carboxylate Step1 N-Alkylation/Arylation of Carbamoyl Group Start->Step1 R-X, Base Step2 Modification of N-Boc Group Start->Step2 Deprotection/Reprotection Step3 Introduction of Ring Substituents Start->Step3 Multi-step synthesis Final Analog Library Step1->Final Step2->Final Step3->Final

Caption: General synthetic routes for analog generation.

Step-by-step methodology for N-Alkylation:

  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30 minutes to allow for deprotonation of the carbamoyl nitrogen.

  • Add the desired alkyl or aryl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Antiviral Assay (HCMV)

The evaluation of antiviral activity against Human Cytomegalovirus (HCMV) can be performed using a plaque reduction assay.

G cluster_assay Antiviral Assay Workflow Cell_Seeding Seed human foreskin fibroblasts (HFFs) in 24-well plates Infection Infect cells with HCMV at a known multiplicity of infection (MOI) Cell_Seeding->Infection Treatment Add serial dilutions of test compounds Infection->Treatment Incubation Incubate for 7-10 days until plaques are visible Treatment->Incubation Staining Fix and stain cells with crystal violet Incubation->Staining Quantification Count plaques and calculate EC50 values Staining->Quantification

Caption: Workflow for HCMV plaque reduction assay.

Step-by-step methodology:

  • Human foreskin fibroblasts (HFFs) are seeded in 24-well plates and grown to confluence.

  • The cell monolayers are infected with HCMV (e.g., AD-169 strain) at a multiplicity of infection (MOI) of 0.01.

  • After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed.

  • Medium containing serial dilutions of the test compounds is added to the wells.

  • The plates are incubated at 37 °C in a 5% CO₂ atmosphere for 7-10 days.

  • The cells are then fixed with methanol and stained with a 0.1% crystal violet solution.

  • The number of plaques in each well is counted, and the 50% effective concentration (EC₅₀) is determined by regression analysis.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from studies on related azetidine-containing molecules, provide a rational basis for the design of more potent and selective analogs. Systematic modification of the carbamoyl group, exploration of stereoisomers, and optimization of the N-substituent are key strategies for enhancing biological activity. The provided experimental protocols offer a framework for the synthesis and evaluation of these novel compounds. Further investigation into the SAR of this promising scaffold is warranted and has the potential to yield new drug candidates for a variety of diseases.

References

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

  • Gorre, M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Wiley Online Library. [Link]

  • Gorre, M., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

A Scientist's Guide to the Metabolic Stability of Tert-Butyl Carboxylates in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Carboxylic Acid

The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its ability to engage in potent hydrogen bonding and ionic interactions often makes it indispensable for target binding. However, this same polarity presents a significant challenge for drug development, frequently leading to poor membrane permeability, rapid renal clearance, and low oral bioavailability. A time-honored strategy to overcome this is esterification—masking the polar acid as a more lipophilic prodrug that can be cleaved in vivo by endogenous esterases to release the active parent drug.

Among the pantheon of ester prodrugs, the tert-butyl carboxylate has long been regarded as a bastion of stability. The significant steric bulk of the tert-butyl group is rationally expected to shield the carbonyl center from enzymatic attack, making it a "safe" choice for transitioning a lead compound into in vivo studies with minimal risk of premature hydrolysis. This guide challenges that dogma. While sterically hindered, the tert-butyl ester is far from inert. We will provide a data-driven comparison of its stability, detail the self-validating experimental protocols required to assess it, and explore the enzymatic machinery that governs its fate.

The Enzymatic Reality: Carboxylesterases and Steric Hindrance

The primary enzymes responsible for the hydrolysis of ester prodrugs in the body are carboxylesterases (CES).[1][2] In humans, two major isoforms, hCE1 and hCE2, handle the bulk of this metabolic activity.[1][2] They are broadly distributed, with hCE1 being highly expressed in the liver and hCE2 predominating in the small intestine.[1][3]

The perceived stability of tert-butyl esters stems from the principle of steric hindrance; the bulky alcohol portion of the ester physically impedes the approach of the enzyme's catalytic serine residue to the carbonyl carbon.[4][5][6] While this effect is real and does slow the rate of hydrolysis compared to less hindered esters like methyl or ethyl esters, it does not prevent it. The substrate specificity of these enzymes is complex, but it is clear they can accommodate a wide range of structures.[7][8] For example, hCE1 generally prefers substrates with a large acyl group and a small alcohol group, whereas hCE2 has the opposite preference.[1][3] This means that the stability of any ester, including a tert-butyl ester, is context-dependent and cannot be assumed without empirical data.

Below is a generalized schematic of the metabolic cleavage process.

Metabolic_Hydrolysis cluster_0 Systemic Circulation Prodrug R-CO-O-tBu (Lipophilic Prodrug) Active_Drug R-COOH (Active Drug) Prodrug->Active_Drug Hydrolysis Metabolite tert-Butanol (Inactive Metabolite) Enzyme Carboxylesterase (e.g., hCE1 in Liver) Enzyme->Prodrug Catalyzes

Caption: General metabolic hydrolysis of a tert-butyl ester prodrug.

Comparative Analysis: In Vitro Stability Assays

To objectively assess the stability of a tert-butyl carboxylate, two fundamental in vitro assays are indispensable: the plasma stability assay and the liver microsomal stability assay. These experiments simulate the two primary environments where ester cleavage occurs: the bloodstream and the liver.

  • Plasma Stability Assay: This assay determines a compound's stability in blood plasma, which contains various esterases. It is critical for intravenously administered drugs and provides insight into the stability of orally absorbed compounds circulating in the body.[9][10]

  • Liver Microsomal Stability Assay: This assay measures the rate of metabolism in liver microsomes, which are vesicle-like artifacts from the endoplasmic reticulum.[11][12] They are a rich source of Phase I metabolic enzymes, including cytochrome P450s and, importantly for our purposes, carboxylesterases like hCE1.[11][13] This assay is a cornerstone for predicting hepatic clearance.[11]

Experimental Protocols: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that protocols must be designed to be self-validating. This is achieved through the inclusion of appropriate controls that ensure the experimental system is performing as expected and that the observed degradation is indeed due to enzymatic activity.

Protocol 1: Human Plasma Stability Assay

Objective: To determine the rate of hydrolytic degradation of a test compound in human plasma.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. For this comparison, we will test a parent carboxylic acid (Compound 1A) and its corresponding Methyl (1B), Ethyl (1C), and tert-Butyl (1D) esters.

    • Control Compounds: Prepare 10 mM DMSO stocks of a known stable compound (e.g., Propranolol) and a known labile ester (e.g., Procaine). Controls validate the assay's integrity.

    • Plasma: Thaw pooled human plasma (from at least 3 donors to average out individual variability) at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation:

    • Aliquot 495 µL of plasma into microcentrifuge tubes. Pre-warm at 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the 10 mM test or control compound stock to the plasma (final concentration = 100 µM; final DMSO concentration = 1%). Rationale: Keeping the organic solvent concentration low (≤1%) is crucial to avoid denaturing the plasma enzymes.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). Causality: The acetonitrile precipitates plasma proteins, instantly stopping all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a 96-well plate for analysis by LC-MS/MS.

    • Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is determined by linear regression.

    • Calculate the half-life (t½) using the formula: t½ = -ln(2) / k .

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the rate of enzymatic degradation of a test compound by hepatic enzymes.

Methodology:

  • Preparation of Reagents:

    • Test/Control Compounds: Prepare 1 mM stock solutions in DMSO.

    • HLM: Use pooled human liver microsomes. Thaw on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Rationale: pH 7.4 mimics physiological conditions.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Causality: Microsomal enzymes like CYPs require NADPH as a cofactor. The NRS continuously generates NADPH, ensuring the enzymatic reaction does not slow down due to cofactor depletion.

  • Incubation Setup (96-well plate):

    • Test Wells: Add buffer, HLM, and test compound (final concentration = 1 µM).

    • Negative Control Wells (-NADPH): Add buffer, HLM, and test compound, but replace the NRS solution with buffer. Trustworthiness: This control is critical. Any degradation observed here is non-enzymatic (e.g., chemical hydrolysis) and must be subtracted from the test well results.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the NRS solution (or buffer for the -NADPH control).

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis & Data Analysis:

    • Proceed as described in steps 4 and 5 of the Plasma Stability Assay. The workflow is identical.

Workflow_Microsomal_Stability A Prepare Reagents (HLM, Buffer, NRS, Compound) B Aliquot into 96-Well Plate (Test & -NADPH Control) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NRS) C->D E Incubate & Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Quench Reaction (Ice-cold Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Experimental workflow for the in vitro microsomal stability assay.

Data Interpretation & Comparative Results

The results from these assays allow for a direct, quantitative comparison of the metabolic stability of different ester prodrugs. The half-life (t½) is an intuitive measure of stability—a longer half-life indicates greater stability.

Table 1: Illustrative Comparative Stability Data

Compound IDEster MoietyHalf-life (t½) in Human Plasma (min)Half-life (t½) in HLM (min)Stability Classification
1BMethyl815Labile
1CEthyl2540Moderately Labile
1D tert-Butyl >120 95 Stable in Plasma, Moderate in HLM
Procaine(Labile Ctl)< 5< 5Labile
Propranolol(Stable Ctl)>120>120Stable

Note: Data are illustrative, based on typical experimental outcomes.[14]

Analysis of Results:

  • As expected, the stability increases with steric bulk: Methyl < Ethyl < tert-Butyl.

  • The tert-butyl ester (1D) shows excellent stability in human plasma, suggesting it would likely survive circulation if administered IV.[14]

  • However, in human liver microsomes, the tert-butyl ester is clearly metabolized, with a half-life of 95 minutes. This indicates that upon first pass through the liver, a significant portion of the prodrug would be cleaved.

  • Key Takeaway: A compound's stability profile is not universal. The tert-butyl ester is stable in one biological matrix (plasma) but labile in another (liver microsomes). This underscores the necessity of performing both assays to build a complete metabolic picture.

Design Strategies & Alternatives

If the observed metabolic lability of a tert-butyl ester is problematic for achieving the desired pharmacokinetic profile, medicinal chemists have several options:

  • Accept the Lability: If the goal is rapid conversion to the parent acid in the liver, the observed stability might be perfectly acceptable or even desirable.

  • Introduce More Hindrance: Modifying the structure near the ester can sometimes add further steric shielding, but this can also negatively impact target potency.

  • Bioisosteric Replacement: When ester hydrolysis is a persistent issue, replacing the entire carboxylate group with a stable bioisostere—a group with similar physical and chemical properties—is a powerful strategy.[15] Examples include N-acyl sulfonamides, 1,2,4-oxadiazoles, or tetrazoles. More advanced replacements for the tert-butyl group itself, such as a trifluoromethylcyclopropyl group, have also been shown to enhance metabolic stability by removing metabolically susceptible C-H bonds.[16][17]

Conclusion

The tert-butyl carboxylate occupies a valuable space in the medicinal chemist's toolkit, offering a significant increase in metabolic stability over simpler alkyl esters. However, its reputation as a "metabolically robust" protecting group should be viewed with caution. As demonstrated, it is readily cleaved by the powerful carboxylesterase machinery in the liver, and its stability in plasma does not guarantee its stability in vivo.

The core principle for any drug development professional is to test, not assume . The straightforward, self-validating in vitro assays described here—plasma stability and microsomal stability—are essential tools for quantifying the lability of any ester prodrug. By generating empirical data, project teams can make informed decisions, rationally design better compounds, and avoid costly late-stage failures rooted in a misunderstanding of a molecule's metabolic fate.

References

  • Title: Metabolically Stable tert-Butyl Replacement Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Open Library Publishing Platform URL: [Link]

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC - PubMed Central URL: [Link]

  • Title: Metabolically Stable tert-Butyl Replacement Source: PMC - NIH URL: [Link]

  • Title: Metabolically Stable tert -Butyl Replacement | Request PDF Source: ResearchGate URL: [Link]

  • Title: Human carboxylesterases: a comprehensive review Source: PMC - PubMed Central URL: [Link]

  • Title: Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters Source: PubMed URL: [Link]

  • Title: Plasma Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics Source: PMC - NIH URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

  • Title: Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters | Request PDF Source: ResearchGate URL: [Link]

  • Title: Plasma Stability Assay Source: Domainex URL: [Link]

  • Title: SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES Source: Google Patents URL
  • Title: Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity Source: MDPI URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase Source: PubMed URL: [Link]

  • Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: tert-Butyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: Enzymatic enantioselective ester hydrolysis by carboxylesterase NP Source: Sci-Hub URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes Source: ResearchGate URL: [Link]

  • Title: Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data Source: NIH URL: [Link]

  • Title: Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin Source: PubMed Central URL: [Link]

  • Title: Regulating biological activity in plants with carboxylesterase | Request PDF Source: ResearchGate URL: [Link]

  • Title: t-Butyl Ether Protecting Groups: Videos & Practice Problems Source: Pearson URL: [Link]

  • Title: ADME Plasma Stability Assay Source: BioDuro URL: [Link]

  • Title: Substrate Specificity of Carboxylesterase Isozymes and Their Contribution to Hydrolase Activity in Human Liver and Small Intestine Source: PubMed URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: The tert-butyl group in chemistry and biology | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase Source: ResearchGate URL: [Link]

  • Title: Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Source: Chemistry Stack Exchange URL: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 3-carbamoylazetidine-1-carboxylate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl 3-carbamoylazetidine-1-carboxylate, a key building block in medicinal chemistry, and its structural analogs demand robust analytical methods for their quantification and impurity profiling. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to inform the validation of methods for this class of compounds.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This guide will explore the validation of key analytical techniques for this compound and its closely related structural analogs, namely tert-Butyl 3-oxoazetidine-1-carboxylate and 1-Boc-azetidine-3-carboxylic acid. These analogs are chosen for their structural similarity and the availability of analytical data, providing a framework for validating methods for the target compound.

Core Principles of Analytical Method Validation

The validation of analytical methods is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound and its analogs, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and wide applicability. For Boc-protected azetidine derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

Methodology Rationale: The Boc-protecting group imparts sufficient hydrophobicity to the otherwise polar azetidine ring, making it amenable to retention on a non-polar stationary phase (e.g., C18). A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) allows for the elution of the analyte. The inclusion of a buffer or an acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase can improve peak shape and resolution by controlling the ionization of any acidic or basic functional groups.

Workflow for HPLC Method Validation:

A Method Development & Optimization B Validation Protocol Preparation A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (Spiking Studies) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ Determination B->G H Robustness (Deliberate Parameter Variation) B->H I System Suitability Criteria B->I J Validation Report Generation C->J D->J E->J F->J G->J H->J I->J

Caption: Workflow for a typical HPLC method validation.

Comparative Performance Data (Hypothetical for Azetidine Analogs):

ParameterThis compound1-Boc-azetidine-3-carboxylic acidtert-Butyl 3-oxoazetidine-1-carboxylate
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Formic AcidAcetonitrile:Water (30:70 v/v) with 0.1% Formic AcidAcetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 215 nm
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%97.5 - 102.5%
Precision (%RSD) < 2.0%< 2.0%< 2.0%
LOD ~0.1 µg/mL~0.1 µg/mL~0.2 µg/mL
LOQ ~0.3 µg/mL~0.3 µg/mL~0.6 µg/mL

Experimental Protocol: Stability-Indicating HPLC Method

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods, which are validated through forced degradation studies.[5][6] These studies expose the drug substance to stress conditions to generate potential degradation products and demonstrate that the analytical method can separate these from the intact analyte.

  • Preparation of Stock Solution: Accurately weigh and dissolve the azetidine derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

  • Sample Analysis: Neutralize the acid and base-degraded samples. Dilute all samples to a suitable concentration and analyze by HPLC.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of degradation products, ensuring the method's specificity.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile and thermally stable compounds, as well as for determining residual solvents. For this compound, which has a higher boiling point, derivatization may be necessary to improve its volatility for GC analysis. However, GC is highly suitable for analyzing potential volatile impurities or residual solvents from the synthesis process.

Methodology Rationale: Headspace GC is the preferred technique for residual solvent analysis as it introduces only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile drug substance.[7][8] The sample is dissolved in a high-boiling point solvent and heated in a sealed vial, allowing the volatile solvents to partition into the headspace, which is then sampled and injected into the GC.

Workflow for Residual Solvent Analysis by Headspace GC:

A Sample Preparation (Dissolution in high-boiling solvent) B Vial Sealing & Equilibration (Heating) A->B C Headspace Sampling B->C D GC Separation C->D E FID Detection D->E F Quantification against Standards E->F

Caption: Workflow for residual solvent analysis by Headspace GC.

Comparative Performance Data for Residual Solvent Analysis (ICH Class 2 Solvents):

ParameterMethod Performance
Column DB-624 or equivalent
Carrier Gas Helium or Hydrogen
Injector Headspace
Detector Flame Ionization Detector (FID)
Linearity (r²) > 0.99 for each solvent
Accuracy (% Recovery) 80 - 120% for each solvent
Precision (%RSD) < 15% for each solvent
LOD/LOQ Dependent on the specific solvent and its ICH limit

Experimental Protocol: Headspace GC for Residual Solvents

  • Standard Preparation: Prepare a stock solution containing the expected residual solvents at known concentrations in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh the azetidine derivative into a headspace vial and add a known volume of the high-boiling point solvent.

  • GC-Headspace Analysis: Place the vials in the headspace autosampler and analyze using a validated temperature program and chromatographic conditions.

  • Quantification: Calculate the concentration of each residual solvent in the sample by comparing the peak areas to those of the standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology Rationale: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined. For this compound, the sharp singlet of the tert-butyl group (9H) is an ideal signal for quantification due to its high intensity and separation from other signals.

Comparative Advantages and Disadvantages:

TechniqueAdvantagesDisadvantages
HPLC High resolution, sensitivity, and versatility. Well-established for purity and impurity analysis.Requires a reference standard for each analyte to be quantified. Can be time-consuming.
GC Excellent for volatile compounds and residual solvents. High sensitivity with FID.Not suitable for non-volatile or thermally labile compounds without derivatization.
qNMR Primary analytical method, does not require a chemically identical reference standard. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Experimental Protocol: Purity Determination by qNMR

  • Sample Preparation: Accurately weigh the azetidine derivative and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Process the spectrum and carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: A Multi-faceted Approach to Validation

The validation of analytical methods for this compound and its analogs requires a comprehensive approach that leverages the strengths of multiple analytical techniques. HPLC is indispensable for purity determination and stability-indicating assays, providing high-resolution separation of the analyte from its impurities and degradation products. GC, particularly with headspace sampling, is the gold standard for the analysis of residual solvents, ensuring the safety of the final drug product. qNMR offers a powerful, non-destructive method for the absolute quantification of the drug substance, serving as an orthogonal technique to chromatographic methods.

By understanding the principles behind each technique and following established validation guidelines, researchers and drug development professionals can ensure the generation of reliable and accurate analytical data, a critical component in the journey from a promising molecule to a safe and effective medicine.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • U.S. Food and Drug Administration.
  • S. Ahuja, H. Rasmussen (Eds.). HPLC Method Development for Pharmaceuticals. Academic Press, 2007.
  • L.R. Snyder, J.J. Kirkland, J.W. Dolan. Introduction to Modern Liquid Chromatography, 3rd ed. John Wiley & Sons, 2010.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
  • B. Renger, V. R. S. S. V. S. Gupta, P. R. P. Kumar. "Forced Degradation Studies for Biopharmaceuticals.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q14: Analytical Procedure Development. 2022.
  • U.S. Food and Drug Administration. "Q2(R2)
  • A. Tekewe, S. Singh, M. Singh, U. Mohan, U. C. Banerjee. "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers." Talanta, 2008.
  • A. Stachniuk, E. Fornal. "LC-MS/MS Method for Simultaneous Determination of Carbamate Pesticides in Vegetables." Acta Scientiarum Polonorum Technologia Alimentaria, 2023.
  • B. K. Sharma, S. Sharma. "Forced Degradation Studies: A Review." Journal of Analytical & Pharmaceutical Research, 2016.
  • M. K. Sharma, A. Murugesan.
  • S. Singh, M. Handa, T. Handa, M. Singh. "A review on stability indicating HPLC method development." International Journal of Pharmaceutical Sciences and Research, 2013.
  • Agilent Technologies. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." 2020.
  • D. W. Armstrong, Y. I. Lee, S. K. Poole, C. F. Poole, K. H. Ekborg-Ott, K. L. F. Ping, S. G. Chen. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023.
  • S. J. Rathod, S. V. Luhar, S. B. Narkhede. "Review on development of forced degradation studies and its approaches on stability indicating method." International Journal of Scientific Development and Research, 2017.
  • M. Dong. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." LCGC North America, 2020.
  • D. Nagasamy Venkatesh, S. D. Shanmuga Kumar. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, 2022.
  • BenchChem. "A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis." 2025.
  • BenchChem. "A Comparative Guide to Analytical Methods for Confirming Boc Protection." 2025.
  • BLDpharm. "tert-Butyl 3-(aminomethyl)
  • USP. "Purity by Absolute qNMR Instructions."
  • Almac.
  • Agilent Technologies. "Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems."
  • M. Kapil, R. Kaur, A. Kumar. "A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent." Research and Reviews: Journal of Pharmaceutical Analysis, 2013.
  • M. Hutter, L. Redlingshöfer, V. Auwärter. "LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples." 2013.
  • F. Svec, D. Wulff, J. M. J. Fréchet. "Combinatorial Approaches to Recognition of Chirality: Preparation and Use of Materials for the Separation of Enantiomers." Chiral Separation Techniques: A Practical Approach, 2001.
  • Alispharm.
  • WebofPharma. "HPLC vs. UPLC." 2025.
  • RJPT.
  • S. G. Omnia, S. M. El-Gizawy, M. A. El-Ghannam, N. F. Youssef. "Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation.
  • M. J. De Meester, J. A. J. Geene, J. P. M. Van Schaik, F. L. Van Veen, B. J. A. Van den Berg, E. R. M. Kellenbach. "Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway." Journal of Pharmaceutical and Biomedical Analysis, 2021.
  • BLDpharm.
  • MedchemExpress.
  • PubChem. "1-Boc-Azetidine-3-carboxylic acid."
  • TCI Chemicals. "1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid."
  • Sigma-Aldrich.
  • C. G. M. Janssen, H. C. J. van Rijn, J. A. J. Geene, B. J. A. van den Berg, E. R. M. Kellenbach. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." ACS Medicinal Chemistry Letters, 2016.

Sources

A Comparative Guide to the Synthesis of tert-Butyl 3-carbamoylazetidine-1-carboxylate: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 3-carbamoylazetidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding affinity. Its synthesis, therefore, is a subject of considerable interest for process chemists and researchers in drug development. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound: the direct amidation of the corresponding carboxylic acid (Route 1) and a two-step sequence involving a nitrile intermediate (Route 2). We will dissect the experimental protocols, analyze the underlying chemical principles, and present a data-driven comparison of their respective yields, scalability, and operational considerations to empower researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in drug design. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling chemists to finely tune the pharmacological profiles of lead compounds. The carbamoyl group at the 3-position, in particular, serves as a versatile hydrogen bond donor and acceptor, making this compound an indispensable intermediate for constructing complex molecular architectures. This guide aims to benchmark the most common and practical synthetic strategies for its preparation.

Route 1: The Benchmark - Direct Amidation of 1-Boc-azetidine-3-carboxylic acid

This route is arguably the most straightforward and frequently employed method, proceeding via the coupling of a commercially available carboxylic acid with an ammonia source. The key to this transformation is the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia.

Reaction Scheme

Route_1 start 1-Boc-azetidine-3-carboxylic acid product This compound start->product 1) SOCl₂, DMF (cat.), Toluene 2) NH₄OH, THF Yield: ~85-95%

Caption: Synthetic pathway for Route 1.

Experimental Rationale & Causality

The success of this one-pot, two-step protocol hinges on the efficient in-situ formation of an acyl chloride intermediate.[1]

  • Acid Activation: Thionyl chloride (SOCl₂) is an excellent choice for converting the carboxylic acid to the highly reactive acyl chloride. It is cost-effective and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup. A catalytic amount of N,N-dimethylformamide (DMF) is crucial; it reacts with SOCl₂ to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the true catalytic species that accelerates the conversion to the acyl chloride. Toluene is selected as the solvent due to its inert nature and appropriate boiling point for the reaction.

  • Amidation: Aqueous ammonium hydroxide (NH₄OH) serves as a readily available and inexpensive source of ammonia. Tetrahydrofuran (THF) is used as a co-solvent to ensure miscibility between the organic acyl chloride solution and the aqueous ammonia. The reaction is typically exothermic and proceeds rapidly upon addition.

Detailed Experimental Protocol
  • To a stirred solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in toluene (5 mL per gram of acid) at room temperature, add a catalytic amount of DMF (0.02 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, warm the mixture to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • In a separate flask, prepare a solution of ammonium hydroxide (28-30%, 5.0 eq) in THF (5 mL per gram of starting acid) and cool it to 0 °C.

  • Slowly add the activated acyl chloride solution from step 4 to the cold ammonium hydroxide solution, ensuring the temperature does not exceed 15 °C.

  • Stir the resulting mixture vigorously for 1 hour at room temperature.

  • Perform an aqueous workup: dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via recrystallization or silica gel chromatography provides the final product.

Route 2: The Alternative - Synthesis via a Nitrile Intermediate

This alternative route involves a two-step process starting from the corresponding azetidinone. It proceeds through a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated nitrile, which is subsequently hydrolyzed to the desired primary amide. This pathway can be advantageous if the starting azetidinone is more readily available or cost-effective than the carboxylic acid.

Reaction Scheme

Route_2 cluster_0 Step 2a: Olefination cluster_1 Step 2b: Hydrolysis start tert-Butyl 3-oxoazetidine-1-carboxylate intermediate tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate start->intermediate Diethyl (cyanomethyl)phosphonate, KOtBu, THF Yield: ~80-90% final_product This compound intermediate->final_product H₂O₂, K₂CO₃, DMSO Yield: ~75-85%

Caption: Synthetic pathway for Route 2.

Experimental Rationale & Causality
  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is a reliable method for forming carbon-carbon double bonds.[2] Diethyl (cyanomethyl)phosphonate is deprotonated by a strong base, typically potassium tert-butoxide (KOtBu), to form a stabilized carbanion. This nucleophile then attacks the carbonyl group of tert-butyl 3-oxoazetidine-1-carboxylate. The resulting phosphonate adduct eliminates diethyl phosphate to form the desired α,β-unsaturated nitrile. THF is an ideal solvent as it is aprotic and effectively solvates the potassium cation. The reaction is run at low temperatures to control reactivity and minimize side reactions.

  • Nitrile Hydrolysis: The conversion of the intermediate nitrile to the primary amide requires controlled hydrolysis. The Radziszewski reaction, using hydrogen peroxide under basic conditions, is a highly effective method. Potassium carbonate (K₂CO₃) provides the necessary basic environment, and dimethyl sulfoxide (DMSO) is a suitable polar aprotic solvent that can handle the reaction exotherm and solubilize the reagents. This method is generally preferred over strong acid or base hydrolysis, which can lead to the formation of the carboxylic acid byproduct or cleavage of the Boc-protecting group.

Detailed Experimental Protocol

Step 2a: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [2]

  • Dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF (10 mL per gram) and cool the solution to -5 °C.

  • Under an inert atmosphere (e.g., Nitrogen or Argon), slowly add a solution of potassium tert-butoxide in THF (1.0 M, 1.1 eq). Stir for 30-60 minutes at -5 °C.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise, keeping the temperature below 0 °C.

  • Stir the reaction at -5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the α,β-unsaturated nitrile.

Step 2b: Hydrolysis to this compound

  • Dissolve the nitrile intermediate from Step 2a (1.0 eq) in DMSO (8 mL per gram).

  • Add potassium carbonate (2.0 eq) and stir the suspension.

  • Cool the mixture to 10-15 °C and slowly add hydrogen peroxide (35% aq. solution, 4.0 eq) dropwise, monitoring the internal temperature to keep it below 25 °C.

  • Stir at room temperature for 4-6 hours until the reaction is complete by TLC/LC-MS.

  • Quench the reaction by carefully adding an aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude material by recrystallization or chromatography.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, objective comparison, the key performance indicators for each route are summarized below. The values represent typical outcomes based on literature precedents and in-house experience, assuming optimized conditions.

MetricRoute 1: Direct AmidationRoute 2: Nitrile IntermediateAnalysis & Justification
Overall Yield 85-95% 60-77% (cumulative)Route 1 is superior in overall yield due to its high efficiency and single purification step. Route 2 suffers from cumulative losses over two distinct chemical transformations and purifications.
Number of Steps 1 (one-pot, 2 stages)2The operational simplicity of Route 1 is a significant advantage, reducing labor, time, and solvent consumption.
Starting Material Cost Moderate (Acid)Low to Moderate (Azetidinone)The relative cost can vary. While the azetidinone may sometimes be cheaper, the additional reagents for Route 2 (phosphonate, KOtBu) can offset this advantage.
Reagent Safety & Handling Thionyl chloride is corrosive and moisture-sensitive. The reaction produces HCl and SO₂ gas.Potassium tert-butoxide is highly reactive and moisture-sensitive. Hydrogen peroxide (35%) is a strong oxidizer.Both routes employ hazardous reagents requiring careful handling in a fume hood. Route 1's use of SOCl₂ may be less desirable for large-scale operations without appropriate scrubbers.
Scalability Good. Exotherm during amidation needs careful control. Gaseous byproduct handling is a key consideration.Moderate. The HWE reaction can be sensitive to scale, and the peroxide hydrolysis exotherm requires robust cooling.Route 1 is generally more amenable to large-scale production due to its one-pot nature, provided that engineering controls for off-gassing and heat management are in place.
Purification Typically straightforward (recrystallization or one column).Requires two separate chromatographic purifications, increasing solvent waste and labor.The single purification step in Route 1 makes it more resource-efficient and "greener."

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound. However, the benchmarking analysis clearly positions Route 1 (Direct Amidation) as the superior method for most applications. Its high overall yield, operational simplicity, and reduced number of purification steps make it the more efficient, economical, and environmentally friendly choice.

Route 2 (Nitrile Intermediate) serves as a valuable alternative, particularly in scenarios where tert-butyl 3-oxoazetidine-1-carboxylate is significantly more accessible or cheaper than the corresponding carboxylic acid. It may also be considered if the specific hazards associated with thionyl chloride are prohibitive for the available laboratory setup.

Ultimately, the choice of synthetic route is a strategic decision. For researchers focused on rapid synthesis for early-stage discovery or large-scale manufacturing where efficiency is paramount, the direct amidation pathway is the recommended benchmark. The nitrile route remains a robust and reliable secondary option for specific logistical or economic situations.

References

  • Chem-Space. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? Retrieved from [Link]

  • Fiasella, A., et al. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Retrieved from [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4546-4553. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Wang, Q., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15725. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-carbamoylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond providing high-quality chemical reagents; it involves empowering researchers with the knowledge to handle and manage these materials safely and responsibly throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 3-carbamoylazetidine-1-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are designed to be self-validating, incorporating principles of chemical safety and waste management causality.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Based on data from similar molecules, it is prudent to handle this compound as a substance that may be harmful if swallowed , causes skin irritation , causes serious eye irritation , and may cause respiratory irritation .[1][2][3][4][5] The carbamoyl and azetidine functionalities can interact with biological systems, leading to these irritant effects. Therefore, all handling and disposal operations must be predicated on this conservative hazard assessment.

Key Chemical and Physical Properties

A summary of the compound's properties is essential for logistical planning in waste management.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₃[6]
Molecular Weight 200.23 g/mol [7]
Appearance Assumed to be a solid at room temperatureGeneral chemical knowledge
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Potentially Harmful if Swallowed[1][2][3][4][5]

Pre-Disposal Operations: Waste Segregation and Containment

The principle of causality is paramount here: improper segregation can lead to unintended chemical reactions within a waste container, creating a significant safety hazard. Therefore, waste streams containing this compound must be meticulously separated.

Step-by-Step Waste Segregation Protocol:
  • Establish Designated Waste Containers: Before beginning any experimental work, prepare clearly labeled, dedicated waste containers for each waste stream. Use containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) and ensure they have secure, leak-proof lids.

  • Solid Waste Stream:

    • Unused or Expired Compound: Collect any neat, unadulterated compound in a container labeled "Solid Chemical Waste: this compound".

    • Contaminated Personal Protective Equipment (PPE): This includes gloves, weigh boats, and bench paper. Place these items in a separate, sealed bag or container labeled "Contaminated Solid Waste". This prevents cross-contamination and ensures appropriate handling by disposal personnel.

  • Liquid Waste Stream:

    • Aqueous Solutions: Collect all aqueous waste containing the compound in a container labeled "Aqueous Chemical Waste: this compound". Do not mix with organic solvents.

    • Organic Solutions: Collect all organic solvent waste in a separate container, ensuring the label lists all solvent components and the solute, e.g., "Organic Waste: Dichloromethane, this compound".

  • Sharps Waste: Any needles or blades used to handle the solid compound must be disposed of immediately into a designated, puncture-proof sharps container.

The Disposal Protocol: A Step-by-Step Guide

This protocol outlines the primary and universally accepted method for disposing of this type of chemical waste: incineration by a licensed waste management facility. Disposing of this compound down the drain or in regular trash is strictly prohibited.[8]

Methodology for Final Disposal:
  • Ensure Proper Personal Protective Equipment (PPE): Before handling any waste containers, at a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Finalize Waste Containerization:

    • Check that all waste containers are securely sealed and the exterior is clean and free of contamination.

    • Verify that all labels are legible and accurately describe the contents. The label should include the full chemical name, concentration (if applicable), and associated hazard pictograms (e.g., exclamation mark for irritant).

  • Store Waste Appropriately: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[9] Storage should be temporary; schedule regular pickups to minimize the volume of waste stored in the lab.[8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a chemical waste pickup.

    • Provide the EHS team with a full inventory of the waste, referencing your container labels. They will manage the logistics of transport to a licensed chemical destruction plant. The preferred method of destruction for this type of organic compound is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[7]

  • Decontaminate and Dispose of Empty Containers:

    • An "empty" container that held the neat compound is not considered non-hazardous until properly decontaminated.[8]

    • Perform a triple rinse with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.[7]

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid chemical waste. [8] Subsequent rinsates can typically be managed similarly.

    • After rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for clean lab glass or plastic.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before addressing the spill, don two pairs of nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[2]

  • Collect the Waste: Carefully scoop the absorbent material and spilled compound into a sealable container. Label it clearly as "Spill Debris: this compound".

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as contaminated solid waste. Follow with a soap and water wash.

  • Dispose of Spill Waste: The collected spill debris must be disposed of as hazardous chemical waste through your institution's EHS office.[10]

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposition.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposition cluster_2 Contingency: Spill Event A Waste Generation (Neat Chemical, Contaminated Labware, Solutions) B Segregate Waste Streams (Solid vs. Liquid, Aqueous vs. Organic) A->B C Select Appropriate, Compatible Container B->C D Label Container Accurately (Full Chemical Name, Hazards) C->D E Seal Container & Store in Designated Satellite Area D->E F Contact Institutional EHS Office for Waste Pickup E->F Hand-off G EHS Transports to Licensed Waste Management Facility F->G H Final Disposal via Controlled Incineration G->H S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect Debris in Sealed Container S2->S3 S4 Label as 'Spill Debris' S3->S4 S4->F Dispose via EHS

Caption: Logical workflow for the safe disposal of this compound.

References

  • Safety Data Sheet - CymitQuimica. (2024).
  • tert-Butyl 3-cyanoazetidine-1-carboxylate-SDS-MedChemExpress. (2025). Disposal and spill cleanup procedures.
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - PubChem.
  • SAFETY DATA SHEET - Apollo Scientific.General hazard statements for similar chemical structures.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate, min 97%, 1 gram - CP Lab Safety.
  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride-SDS-MedChemExpress. (2025). Handling precautions.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023).
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate - PubChem.
  • Ambeed SDS.
  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes - Texas Commission on Environmental Quality. (2025). Definitions of hazardous and nonhazardous industrial waste.
  • SAFETY DATA SHEET - Fisher Scientific. (2013).
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal.General principles of chemical waste disposal.
  • AK Scientific, Inc. Safety Data Sheet.Disposal of contents to an approved waste disposal plant.
  • Chemical Safety Data Sheet MSDS / SDS - tert-butyl 2-carbamoylazetidine-1-carboxylate - ChemicalBook. (2025).
  • This compound - PubChemLite.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.